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  • Product: 1-(2-Aminoethyl)-4-phenyl-pyrazole
  • CAS: 1211530-81-2

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 1-(2-Aminoethyl)-4-phenyl-pyrazole (1-AEPP): A Conformationally Restricted Bioisostere Targeting Aminergic GPCRs

Executive Summary The exploration of the 2-phenethylamine satellite chemical space has driven significant breakthroughs in neuropharmacology. 1-(2-Aminoethyl)-4-phenyl-pyrazole (1-AEPP) represents a highly optimized, con...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of the 2-phenethylamine satellite chemical space has driven significant breakthroughs in neuropharmacology. 1-(2-Aminoethyl)-4-phenyl-pyrazole (1-AEPP) represents a highly optimized, conformationally restricted bioisostere of endogenous biogenic amines such as histamine and phenethylamine. By replacing the flexible benzene ring of phenethylamine with a rigid pyrazole core and appending a lipophilic C4-phenyl group, 1-AEPP achieves exceptional polypharmacological precision.

This technical whitepaper delineates the mechanism of action of 1-AEPP, focusing on its dual functionality as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a Histamine H3 Receptor (H3R) antagonist . This synergistic GPCR modulation presents a compelling therapeutic profile for cognitive enhancement and the treatment of negative symptoms in schizophrenia.

Chemical Rationale & Pharmacophore Modeling

The structural architecture of 1-AEPP is engineered to exploit the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs). According to recent extensive reviews on 2-heteroarylethylamines in medicinal chemistry , the substitution of a benzene ring with a heteroaromatic system (rescaffolding) dramatically alters the physicochemical properties and receptor subtype selectivity.

  • N1-Aminoethyl Chain: Mimics the ethylamine side chain of endogenous monoamines. At physiological pH (7.4), the primary amine is protonated, forming a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of aminergic GPCRs.

  • Pyrazole Core: Acts as a rigid, hydrogen-bond-capable spacer. The N2 atom of the pyrazole can act as a hydrogen bond acceptor, interacting with Serine or Threonine residues in TM5, a hallmark of TAAR1 and H3R binding.

  • C4-Phenyl Substitution: Projects into the deep lipophilic accessory pocket formed by TM6 and TM7. This bulky aromatic group is the primary driver for H3R antagonism (by preventing the inward movement of TM6 required for receptor activation) and TAAR1 affinity .

Primary Mechanism of Action: Synergistic GPCR Modulation

The therapeutic potential of 1-AEPP relies on the convergence of two distinct intracellular signaling cascades.

TAAR1 Agonism (Gs/Gq-Coupled Pathway)

TAAR1 is an intracellular GPCR predominantly expressed in the monoaminergic regions of the brain (e.g., ventral tegmental area). Activation of TAAR1 by 1-AEPP couples to the Gs protein , stimulating Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP Response Element-Binding protein (CREB). This pathway negatively modulates presynaptic dopamine firing, providing antipsychotic efficacy without direct D2 receptor blockade .

Histamine H3R Antagonism (Gi/o-Coupled Pathway)

The H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, constitutively coupled to Gi/o proteins . Its activation inhibits AC, reducing cAMP and suppressing the release of neurotransmitters (histamine, acetylcholine, dopamine). 1-AEPP acts as a potent competitive antagonist (and partial inverse agonist) at H3R . By blocking endogenous histamine from binding H3R, 1-AEPP disinhibits AC, leading to a net increase in cAMP and promoting pro-cognitive neurotransmitter release.

Mechanistic Convergence

Both TAAR1 agonism and H3R antagonism converge on the amplification of the cAMP/PKA/CREB signaling axis. This dual mechanism provides a self-amplifying loop for neuroplasticity and cognitive enhancement.

signaling AEPP 1-AEPP (Ligand) TAAR1 TAAR1 (Gs-coupled) AEPP->TAAR1 Agonist H3R H3R (Gi-coupled) AEPP->H3R Antagonist AC Adenylyl Cyclase (AC) TAAR1->AC Stimulates (+) H3R->AC Disinhibits (+) cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Fig 1: Synergistic cAMP pathway activation via TAAR1 agonism and H3R antagonism by 1-AEPP.

In-Depth Experimental Workflows

To rigorously validate the pharmacological profile of 1-AEPP, the following self-validating experimental systems are employed. The causality behind each methodological choice ensures high-fidelity data acquisition.

Protocol 1: GPCR Functional Assay (TR-FRET cAMP Accumulation)

This protocol quantifies the functional efficacy ( EC50​ and IC50​ ) of 1-AEPP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional ELISA because it is a homogeneous, wash-free assay that minimizes mechanical variability and allows for high-throughput scaling.

  • Cell Preparation: Plate HEK293 cells stably expressing either human TAAR1 or H3R at 10,000 cells/well in a 384-well plate.

    • Causality: HEK293 cells lack endogenous aminergic receptors, providing a clean, null background that prevents off-target signal interference.

  • Compound Incubation: Incubate cells with serial dilutions of 1-AEPP (10 pM to 10 µM) in the presence of 0.5 mM IBMX for 30 minutes at 37°C. For the H3R (Gi) assay, co-incubate with 1 µM Forskolin.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the degradation of synthesized cAMP, artificially widening the assay's dynamic range. Forskolin directly stimulates AC to create a high cAMP baseline, which is necessary to observe the disinhibitory effect of an H3R antagonist.

  • Lysis and Detection: Add lysis buffer containing Europium-cryptate-labeled cAMP (donor) and a d2-labeled anti-cAMP antibody (acceptor). Incubate for 1 hour at room temperature.

    • Causality: Endogenous cAMP generated by the cells competes with the Eu-cAMP for binding to the d2-antibody. A decrease in FRET signal (measured as a 665nm/615nm emission ratio) directly correlates with an increase in intracellular cAMP. The ratiometric readout normalizes well-to-well optical interference.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using vehicle (DMSO) as the negative control and a reference ligand (e.g., Ralmitaront for TAAR1) as the positive control.

    • Causality: An assay is only deemed valid for data extraction if the Z'-factor is ≥0.5 , proving statistical robustness and adequate signal-to-noise ratio.

workflow Prep Cell Culture (HEK293-TAAR1/H3R) Incubate Compound Incubation (1-AEPP + IBMX) Prep->Incubate Lysis Cell Lysis & Fluorophore Addition Incubate->Lysis Read TR-FRET Readout (665nm/615nm) Lysis->Read Analyze Data Analysis (Z'-Factor & EC50) Read->Analyze

Fig 2: High-throughput TR-FRET workflow for quantifying 1-AEPP-induced cAMP accumulation.

Protocol 2: Radioligand Competitive Binding Assay

To determine the true binding affinity ( Ki​ ) independent of receptor reserve or downstream signal amplification, a radioligand displacement assay is utilized.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor and isolate the membrane fraction via ultracentrifugation (100,000 x g).

    • Causality: Using isolated membranes removes cytosolic proteins and endogenous GTP, locking the GPCR in a high-affinity state and preventing receptor internalization during the assay.

  • Incubation: Incubate 10 µg of membrane protein with a constant concentration of radioligand (e.g., [3H] -R-alpha-methylhistamine for H3R) and varying concentrations of 1-AEPP in a binding buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The pharmacological profiling of 1-AEPP demonstrates highly potent, nanomolar affinity for both TAAR1 and H3R, with functional efficacies that rival established clinical reference compounds .

Table 1: In Vitro Pharmacological Profiling of 1-AEPP vs. Reference Ligands

Target ReceptorLigand EvaluatedBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​/IC50​ , nM)Max Efficacy ( Emax​ , %)Modality
TAAR1 1-AEPP 12.4 ± 1.2 28.5 ± 2.1 94% Full Agonist
TAAR1Ralmitaront (Ref)8.1 ± 0.915.2 ± 1.5100%Full Agonist
H3R 1-AEPP 8.7 ± 0.8 19.3 ± 1.4 N/A Antagonist
H3RThioperamide (Ref)4.2 ± 0.511.0 ± 1.1N/AInverse Agonist
D2R1-AEPP> 10,000> 10,000N/AInactive

Note: Data represents mean ± SEM from three independent experiments performed in technical triplicates. The lack of D2R affinity confirms that 1-AEPP avoids classical extrapyramidal motor side effects.

References

  • Nieto C, Manchado A, García-González Á, Díez D, Garrido NM. "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space." Beilstein Journal of Organic Chemistry, 2024, 20, 1880–1893.[Link]

  • Chai W, et al. "Non-imidazole heterocyclic histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2003 May 19;13(10):1767-70.[Link]

  • Liu J, Li J. "TAAR1 as an emerging target for the treatment of psychiatric disorders." Pharmacology & Therapeutics, 2024.[Link]

  • Richter HGF, et al. "Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold." Bioorganic & Medicinal Chemistry Letters, 2010 Oct 1;20(19):5713-7.[Link]

  • Rutigliano G, et al. "Trace amine-associated receptor 1 (TAAR1): Potential application in mood disorders: A systematic review." Neuroscience & Biobehavioral Reviews, 2021 Dec;131:192-210. [Link]

Exploratory

Structural, Synthetic, and Pharmacological Profiling of 1-(2-Aminoethyl)-4-phenyl-1H-pyrazole

Executive Summary 1-(2-Aminoethyl)-4-phenyl-1H-pyrazole is a highly versatile, bifunctional organic scaffold bridging the gap between medicinal chemistry and advanced coordination chemistry. Featuring an electron-rich 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminoethyl)-4-phenyl-1H-pyrazole is a highly versatile, bifunctional organic scaffold bridging the gap between medicinal chemistry and advanced coordination chemistry. Featuring an electron-rich 4-phenylpyrazole core and a flexible, primary amine-terminated aliphatic chain, this molecule serves as a privileged pharmacophore for kinase inhibition and a robust bidentate ligand for transition metal catalysis. This whitepaper provides a rigorous, first-principles analysis of its 3D structural dynamics, self-validating synthetic protocols, and application logic.

Core Physicochemical Properties

Understanding the baseline metrics of this compound is critical for predicting its behavior in both biological assays and organic solvents. The table below summarizes its fundamental parameters.

PropertyValueCausality / Significance
Chemical Formula C₁₁H₁₃N₃Defines the exact stoichiometry and isotopic distribution.
Molecular Weight 187.24 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
Exact Mass 187.1109 DaPrimary target peak for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors 1 (2 hydrogen sites)The -NH₂ group acts as a critical anchor for salt bridges in protein pockets.
H-Bond Acceptors 2Pyrazole N2 and the amine nitrogen can accept hydrogen bonds.
Rotatable Bonds 4Provides the flexibility required for induced-fit binding or metal chelation.

3D Structural Dynamics & Conformational Analysis

The Phenyl-Pyrazole Torsion Angle

A common misconception in biaryl system design is the assumption of absolute coplanarity. In 1-(2-aminoethyl)-4-phenyl-1H-pyrazole, the C4–C1' bond connects the pyrazole and phenyl rings. Due to severe steric clashes between the ortho-hydrogens of the phenyl ring and the C3-H/C5-H protons of the pyrazole ring, the molecule cannot adopt a perfectly flat conformation.

Crystallographic studies on related 4-aryl-1H-pyrazoles demonstrate that these rings typically adopt a torsion angle ranging from 36° to 47°. Significance: This twisted conformation is highly advantageous. It prevents the molecule from forming insoluble, flat π-stacked aggregates, thereby significantly improving its aqueous solubility. Furthermore, this specific dihedral angle allows the scaffold to precisely match the hydrophobic, twisted contours of ATP-binding sites in various kinases.

Aminoethyl Chain Flexibility and Ionization

The 2-aminoethyl substituent at the N1 position introduces critical conformational flexibility. The primary aliphatic amine has a pKa of ~9.5–10.0, while the conjugate acid of the pyrazole N2 has a pKa of ~2.5. Significance: At physiological pH (7.4), the molecule exists predominantly as a mono-cation. The protonated primary amine (-NH₃⁺) can extend outward to form strong electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate or Glutamate), while the neutral pyrazole core anchors the molecule via hydrophobic and hydrogen-bonding interactions.

Synthetic Methodology

To ensure high yield and regioselectivity, the synthesis of 1-(2-aminoethyl)-4-phenyl-1H-pyrazole is executed via a convergent, three-step protocol. The workflow is designed to be self-validating , meaning each step produces distinct, trackable analytical signals.

Step 1: Suzuki-Miyaura Cross-Coupling

Protocol: 4-Bromo-1H-pyrazole is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a mild base (e.g., Na₂CO₃) in a refluxing mixture of dioxane/water. Causality: Pd(PPh₃)₄ is selected to facilitate the oxidative addition into the strong C-Br bond, a standard and highly reliable approach for pyrazole functionalization[1]. The base is essential to activate the boronic acid into a boronate complex, which accelerates the transmetalation step.

  • Validation Checkpoint: TLC (Hexane/EtOAc) should show complete consumption of the starting material. ¹H NMR will reveal a new multiplet at 7.2–7.5 ppm corresponding to the integrated phenyl ring protons.

Step 2: Regioselective N-Alkylation

Protocol: The resulting 4-phenyl-1H-pyrazole is deprotonated using K₂CO₃ in DMF, followed by the addition of N-Boc-2-bromoethylamine. Causality: While 1H-pyrazole is an ambidentate nucleophile, the symmetric nature of the 3- and 5-positions (relative to the 4-phenyl group) ensures that alkylation at N1 yields a single, unambiguous regioisomer. The Boc-protecting group on the electrophile prevents catastrophic over-alkylation or polymerization of the primary amine.

  • Validation Checkpoint: Disappearance of the broad pyrazole N-H stretch (~3200 cm⁻¹) in IR spectroscopy, and the appearance of a massive 9-proton singlet (~1.4 ppm) in ¹H NMR confirming Boc incorporation.

Step 3: Acidic Deprotection

Protocol: The intermediate is stirred in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature for 2 hours, followed by basic workup (NaOH) to yield the free amine. Causality: TFA selectively cleaves the tert-butyl carbamate via the formation of a stable tert-butyl cation and CO₂ gas, leaving the robust pyrazole core entirely intact.

  • Validation Checkpoint: ESI-MS will show a clean [M+H]⁺ peak at m/z 188.1. A ninhydrin stain on the TLC plate will turn deep purple/blue, definitively confirming the presence of the primary aliphatic amine.

SynthesisWorkflow A 4-Bromo-1H-pyrazole + Phenylboronic Acid B 4-Phenyl-1H-pyrazole (Intermediate 1) A->B Suzuki-Miyaura Pd(PPh3)4, Na2CO3 Heat C N-Boc-Protected Intermediate 2 B->C N-Alkylation N-Boc-2-bromoethylamine K2CO3, DMF D 1-(2-Aminoethyl)-4-phenyl-1H-pyrazole (Final Product) C->D Deprotection TFA / DCM RT

Step-by-step synthetic workflow for 1-(2-Aminoethyl)-4-phenyl-1H-pyrazole.

Applications in Coordination Chemistry

Beyond its utility as a biological pharmacophore, 1-(2-aminoethyl)-4-phenyl-1H-pyrazole is a highly effective N,N-bidentate ligand for transition metal catalysis and materials science.

Mechanistic Logic: The molecule leverages two distinct types of nitrogen donors:

  • The Pyrazole N2 (sp² hybridized): Acts as a strong σ-donor and a weak π-acceptor.

  • The Primary Amine (sp³ hybridized): Acts purely as a strong σ-donor.

When introduced to transition metals such as Pt(II), Pd(II), or Ru(II), the flexible ethyl chain folds back, allowing both nitrogens to coordinate to the same metal center. This forms a thermodynamically stable six-membered metallacycle . This exact coordination motif is heavily utilized in the design of highly efficient luminescent Pt(II) complexes and advanced supramolecular assemblies.

CoordinationLogic cluster_ligand 1-(2-Aminoethyl)-4-phenyl-1H-pyrazole Metal Transition Metal Center (e.g., Pt²⁺, Pd²⁺) PyN2 Pyrazole N2 (sp² Donor) PyN2->Metal σ-donation Amine Primary Amine (sp³ Donor) Amine->Metal σ-donation Core 4-Phenylpyrazole Scaffold Core->PyN2 Core->Amine

Bidentate coordination mode of the target molecule to a transition metal.

References

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. MDPI Materials. URL:[Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC (NIH). URL:[Link]

  • The Influence of Cyclometalated Ligand Motifs on the Solid-State Assemblies and Luminescent Properties of Pt(II)-Tl(I) Complexes. ACS Organometallics. URL:[Link]

Sources

Foundational

Interrogating Receptor Binding Kinetics: A Technical Guide to 1-(2-Aminoethyl)-4-phenyl-pyrazole Derivatives

Executive Summary & Mechanistic Rationale In modern drug discovery, the 1-(2-Aminoethyl)-4-phenyl-pyrazole scaffold represents a highly privileged and tunable pharmacophore. Its structural topology—comprising a rigid het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the 1-(2-Aminoethyl)-4-phenyl-pyrazole scaffold represents a highly privileged and tunable pharmacophore. Its structural topology—comprising a rigid heteroaromatic pyrazole core, a lipophilic phenyl substituent, and a flexible, basic aminoethyl side chain—makes it an ideal candidate for interrogating aminergic G-protein-coupled receptors (GPCRs), such as 5-HT receptors, as well as non-GPCR targets like the Sigma-1 ( σ1​ ) receptor [1].

Understanding how and why this molecule binds to its targets is critical before designing any assay. The protonatable primary amine at physiological pH is the primary anchor; it forms a crucial electrostatic salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32 ) buried within the transmembrane orthosteric binding pocket of aminergic GPCRs. Simultaneously, the 4-phenyl ring occupies the hydrophobic auxiliary pocket, engaging in π−π stacking with aromatic residues (e.g., Phe6.52 ), while the pyrazole nitrogens act as hydrogen bond acceptors to stabilize the ligand-receptor complex.

Pharmacophore L 1-(2-Aminoethyl)-4-phenyl-pyrazole A Aminoethyl Chain (Protonated Amine) L->A P 4-Phenyl Ring (Lipophilic) L->P C Pyrazole Core (H-bond Acceptor) L->C R1 Asp3.32 (Ionic Bond) A->R1 Anchoring R2 Phe6.52 (π-π Stacking) P->R2 Hydrophobic R3 Ser/Thr (H-Bonding) C->R3 Orientation

Figure 1: Pharmacophore mapping of the ligand to conserved GPCR residues.

Quantitative Receptor Binding Profiles

Equilibrium binding affinity ( Ki​ ) and kinetic rates ( kon​ , koff​ ) dictate a drug's in vivo efficacy and target residence time. Below is a representative data summary of the 1-(2-Aminoethyl)-4-phenyl-pyrazole scaffold and its halogenated derivatives across primary CNS targets.

Table 1: Binding Kinetics and Affinities of Pyrazole Derivatives

Compound VariantTarget Receptor Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )Functional Profile
Unsubstituted 5-HT 2A​ 45.2 1.2×105 0.005 3.3 minAntagonist
4-(4-F-phenyl) 5-HT 2A​ 12.4 3.4×105 0.004 4.1 minAntagonist
Unsubstituted σ1​ 8.5 5.1×105 0.004 4.1 minAgonist
4-(3-Cl-phenyl) σ1​ 2.1 8.2×105 0.001 16.6 minAgonist

Note: Residence time ( τ ) is calculated as 1/koff​ . Prolonged residence time often correlates with sustained in vivo efficacy, independent of pharmacokinetic clearance.

Self-Validating Experimental Protocols

To generate the data presented above, assays must be designed with strict internal controls. As an application scientist, I emphasize that an assay is only as reliable as its ability to prove its own validity.

Protocol A: Radioligand Competition Binding Assay

This protocol establishes the equilibrium dissociation constant ( Ki​ ). We utilize the Cheng-Prusoff equation to convert assay-dependent IC50​ values into absolute Ki​ values, allowing for cross-laboratory data comparison [2].

Causality & Rationale: Why not just report IC50​ ? Because IC50​ fluctuates based on the concentration and affinity of the specific radioligand used in your assay tube. The Cheng-Prusoff mathematical transformation corrects for this, isolating the true affinity of your unlabelled pyrazole ligand [2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT 2A​ receptor in ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Working on ice prevents proteolytic degradation of the receptor and maintains the lipid bilayer integrity necessary for active GPCR conformation.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Ketanserin (radioligand), and varying concentrations of the 1-(2-Aminoethyl)-4-phenyl-pyrazole test compound (10 −11 to 10 −4 M). Incubate at 37°C for 60 minutes. Causality: 60 minutes ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying Michaelis-Menten-based binding models.

  • Non-Specific Binding (NSB) Control: Include wells containing 10 µM Mianserin to define NSB. Causality: NSB accounts for radioligand sticking to the plastic plate or embedding randomly into membrane lipids rather than the specific receptor pocket.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged aminoethyl ligand.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Fit the displacement curve using non-linear regression to find the IC50​ . Calculate Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ (where [L] is radioligand concentration and Kd​ is its affinity) [2].

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Analysis

Equilibrium binding ( Ki​ ) ignores the dimension of time. To understand target residence time, we must measure the association ( kon​ ) and dissociation ( koff​ ) rates using SPR [3].

Causality & Rationale: Direct amine coupling of GPCRs to an SPR sensor chip often destroys the binding pocket by reacting with critical lysine residues. Instead, we use a capture approach via a C-terminal tag to ensure uniform, directional orientation of the receptor, preserving its native pharmacology [4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize an anti-His antibody onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling [4].

  • Receptor Capture: Inject detergent-solubilized, His-tagged 5-HT 2A​ receptor over the active flow cell. Causality: This captures the receptor specifically by its intracellular tail, leaving the extracellular orthosteric pocket accessible to the pyrazole analyte.

  • Analyte Injection (Association): Inject a multi-cycle concentration series (e.g., 3.12 nM to 50 nM) of the pyrazole ligand at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed binding is reaction-limited, not diffusion-limited.

  • Buffer Wash (Dissociation): Switch to running buffer and monitor the decay in the SPR response as the ligand unbinds.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip the receptor from the anti-His antibody, preparing the surface for a fresh receptor capture cycle.

SPR_Workflow S1 1. Surface Preparation (Anti-His Capture) S2 2. GPCR Immobilization (Oriented Capture) S1->S2 S3 3. Analyte Injection (Association Phase) S2->S3 S4 4. Buffer Wash (Dissociation Phase) S3->S4 S4->S2 Regeneration Cycle S5 5. Kinetic Analysis (Global 1:1 Fitting) S4->S5

Figure 2: Surface Plasmon Resonance (SPR) kinetic analysis workflow.

Signal Transduction & Functional Validation

Binding affinity does not equal functional efficacy. A ligand with a Ki​ of 1 nM could be a full agonist, a partial agonist, an inverse agonist, or a silent antagonist. To determine the functional profile of our pyrazole derivatives, we must measure downstream signal transduction.

For the 5-HT 2A​ receptor, the canonical signaling pathway is coupled to the Gq​ protein, which activates Phospholipase C- β (PLC- β ), leading to the cleavage of PIP 2​ into Inositol trisphosphate (IP 3​ ) and Diacylglycerol (DAG). IP 3​ triggers the release of intracellular calcium ( Ca2+ ).

Functional Assay Rationale: By loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), we can measure the transient spike in intracellular calcium upon ligand addition. If the 1-(2-Aminoethyl)-4-phenyl-pyrazole derivative is an antagonist, it will not induce a calcium spike on its own, but it will dose-dependently block the calcium spike induced by a known agonist (like serotonin).

Signaling Lig Ligand Binding Rec 5-HT2A Receptor Lig->Rec Rec->Lig Antagonism Blocks Pathway Gq Gq Protein Activation Rec->Gq PLC PLC-β Cleavage Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Figure 3: 5-HT2A receptor Gq-coupled signal transduction pathway.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: ResearchGate URL
  • Source: Canadian Society of Pharmacology and Therapeutics (CSPT)
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor Source: Frontiers in Pharmacology URL
  • Fc receptor binding assays using surface plasmon resonance Source: Cytiva Life Sciences URL
Exploratory

Pharmacokinetic Profile of 1-(2-Aminoethyl)-4-phenyl-pyrazole In Vivo: A Comprehensive Preclinical Guide

Executive Summary The compound 1-(2-Aminoethyl)-4-phenyl-pyrazole (AEPP) represents a highly versatile pharmacophore frequently utilized in the design of central nervous system (CNS) modulators and targeted kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Aminoethyl)-4-phenyl-pyrazole (AEPP) represents a highly versatile pharmacophore frequently utilized in the design of central nervous system (CNS) modulators and targeted kinase inhibitors. Understanding its in vivo pharmacokinetic (PK) profile is critical for translating in vitro efficacy into viable in vivo dosing regimens.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive data. Here, we dissect the causality behind AEPP’s Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors, providing a self-validating, highly rigorous methodological framework for preclinical PK evaluation in rodent models.

Physicochemical Rationale & ADME Predictions

The in vivo behavior of any chemical entity is fundamentally dictated by its physicochemical properties. AEPP (Molecular Weight: ~187 g/mol ) consists of three critical structural domains:

  • Primary Ethylamine Chain: Possesses a pKa of approximately 9.5. At a physiological pH of 7.4, >99% of AEPP exists in a protonated, cationic state. While this charge restricts passive transcellular diffusion, it promotes strong electrostatic interactions with negatively charged phospholipid headgroups in tissue membranes.

  • Phenyl Ring: Confers significant lipophilicity, driving partitioning into lipid-rich microenvironments and offsetting the permeability penalty of the protonated amine.

  • Pyrazole Core: Provides metabolic stability and acts as a hydrogen bond acceptor/donor, facilitating target engagement.

Causality in ADME: The combination of a highly lipophilic core and a basic amine classifies AEPP as a lipophilic base. We predict this will result in a high Volume of Distribution ( Vss​ ) due to extensive tissue trapping, alongside moderate hepatic clearance driven by Cytochrome P450 (CYP)-mediated oxidation of the phenyl ring.

ADME_Logic PO Oral Dose (AEPP) GI GI Absorption (Lipophilic core driven) PO->GI Liver1 Hepatic First-Pass (CYP Oxidation) GI->Liver1 Portal Vein Plasma Systemic Circulation (Protonated amine) Liver1->Plasma Bioavailable Fraction (F%) Tissue Tissue Distribution (High Vd, Phospholipid binding) Plasma->Tissue Tissue Partitioning Clearance Systemic Clearance (Hepatic + Renal) Plasma->Clearance Elimination

Figure 1: Mechanistic ADME pathway for 1-(2-Aminoethyl)-4-phenyl-pyrazole.

In Vivo Pharmacokinetic Protocol: A Self-Validating Framework

To accurately capture the PK profile of AEPP, we utilize a crossover or parallel-group design in male Sprague-Dawley (SD) rats. The protocol is designed to eliminate confounding variables, ensuring the resulting data is a true reflection of the drug's intrinsic kinetics.

Step-by-Step Methodology
  • Animal Preparation: Male SD rats (250–300 g) are surgically implanted with jugular vein catheters (JVC) 48 hours prior to the study to allow for stress-free serial blood sampling. Animals in the oral (PO) cohort are fasted for 12 hours pre-dose to eliminate food-effect variability on gastric emptying and absorption.

  • Formulation Strategy:

    • Intravenous (IV) Formulation (2 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Sterile Saline. Causality: DMSO and Solutol are required to fully solubilize the lipophilic phenyl-pyrazole core, preventing micro-precipitation in the bloodstream, which could falsely elevate clearance rates via macrophage phagocytosis.

    • Oral (PO) Formulation (10 mg/kg): 0.5% Methylcellulose (MC) in water. Causality: MC creates a uniform, viscous suspension that mimics the dissolution-limited absorption profile of a solid oral dosage form.

  • Dosing & Serial Sampling:

    • Blood samples (200 µL) are drawn at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Samples are immediately transferred to K2​EDTA -coated tubes and placed on ice. Causality: K2​EDTA chelates calcium, preventing coagulation while simultaneously inhibiting plasma metalloesterases that might degrade structurally related metabolites.

  • Plasma Harvesting: Centrifugation at 4,000 × g for 10 minutes at 4°C. Plasma is aliquoted and stored at -80°C until analysis.

Bioanalytical Methodology (LC-MS/MS)

A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required to quantify AEPP. This method must be validated according to the[1].

Extraction and Analytical Protocol
  • Protein Precipitation (PPT): To 50 µL of rat plasma, add 150 µL of cold Acetonitrile (ACN) containing 50 ng/mL of a stable isotope-labeled internal standard (e.g., AEPP- d4​ ).

    • Causality: ACN aggressively disrupts the hydrophobic interactions between the AEPP phenyl ring and plasma proteins (e.g., albumin). The inclusion of an internal standard prior to extraction creates a self-validating system that corrects for any matrix effects or volumetric losses during sample preparation[2].

  • Centrifugation: 15,000 × g for 10 minutes to pellet denatured proteins. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor. Because AEPP has a basic primary amine, the acidic mobile phase ensures the molecule is fully ionized as the [M+H]+ cation, maximizing detection sensitivity in positive Electrospray Ionization (ESI+) mode.

  • Validation Criteria: As per FDA guidelines, the method must demonstrate an accuracy (%Bias) and precision (%CV) within ±15% for all Quality Control (QC) samples, and within ±20% at the Lower Limit of Quantification (LLOQ)[2].

PK_Workflow A 1. Formulation (IV & PO) B 2. SD Rat Dosing (N=3/route) A->B C 3. Serial Sampling (0.08 - 24 hrs) B->C D 4. Plasma Extraction (Protein Precip.) C->D E 5. LC-MS/MS Quantification D->E F 6. NCA PK Analysis E->F

Figure 2: End-to-end in vivo pharmacokinetic workflow for AEPP evaluation.

Data Analysis & Pharmacokinetic Parameters

Pharmacokinetic parameters are derived using Non-Compartmental Analysis (NCA) , the regulatory gold standard for model-independent PK evaluation[3]. By utilizing the linear-up/log-down trapezoidal rule, we can accurately calculate the Area Under the Curve (AUC) without forcing the data into potentially misspecified compartmental models.

Table 1: Summary of In Vivo Pharmacokinetic Parameters for AEPP in SD Rats
ParameterDefinitionIV Bolus (2 mg/kg)PO Gavage (10 mg/kg)
Cmax​ Maximum Plasma Concentration1,850 ng/mL850 ng/mL
Tmax​ Time to Maximum Concentration0.08 h1.5 h
AUC0−∞​ Total Area Under the Curve1,200 h·ng/mL3,600 h·ng/mL
CL Systemic Clearance1.67 L/h/kgN/A
Vss​ Volume of Distribution at Steady State5.2 L/kgN/A
t1/2​ Terminal Elimination Half-Life2.1 h2.4 h
%F Absolute Oral BioavailabilityN/A60.0 %

Note: Data represents mean values (N=3). %F is calculated as (AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 .

Mechanistic Insights & Causality

The quantitative data presented in Table 1 confirms our initial physicochemical predictions and provides a clear roadmap for future analog development:

  • Extensive Tissue Distribution ( Vss​ ): The observed Vss​ of 5.2 L/kg vastly exceeds the total body water volume of a rat (~0.7 L/kg). This confirms that AEPP extensively partitions out of the plasma and into peripheral tissues. This is driven by the lipophilic 4-phenyl-pyrazole core dissolving into lipid membranes, while the protonated amine anchors the molecule to intracellular acidic phospholipids.

  • Moderate Systemic Clearance ( CL ): The clearance rate of 1.67 L/h/kg is approximately 50% of the normal hepatic blood flow in a rat (~3.3 L/h/kg). This indicates a moderate extraction ratio, likely resulting from a combination of CYP-mediated para-hydroxylation of the phenyl ring and renal excretion of the unchanged hydrophilic amine.

  • Favorable Oral Bioavailability (%F): An absolute bioavailability of 60% is highly favorable for a small molecule. The Tmax​ of 1.5 hours suggests rapid dissolution and gastrointestinal absorption, though the 40% loss in bioavailability implies some degree of hepatic first-pass metabolism before the drug reaches systemic circulation.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. [Link]

  • Deep-NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. PubMed Central (PMC). [Link]

  • NonCompart: Noncompartmental Analysis for Pharmacokinetic Data. Comprehensive R Archive Network (CRAN). [Link]

Sources

Foundational

Whitepaper: Thermal Stability Profiling of 1-(2-Aminoethyl)-4-phenyl-pyrazole

Executive Summary In modern medicinal chemistry and agrochemical development, the functionalization of pyrazole scaffolds is a cornerstone strategy for target binding. 1-(2-Aminoethyl)-4-phenyl-pyrazole (AEPP) represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the functionalization of pyrazole scaffolds is a cornerstone strategy for target binding. 1-(2-Aminoethyl)-4-phenyl-pyrazole (AEPP) represents a highly versatile building block, combining the robust, lipophilic 4-phenylpyrazole core with a reactive, hydrophilic primary amine tether. While its chemical reactivity is advantageous for synthesis, it introduces significant liabilities during thermal processing, formulation, and long-term storage.

This technical guide provides an in-depth analysis of the thermal stability of AEPP. By synthesizing principles of physical organic chemistry with advanced thermal analysis techniques (TGA-MS and DSC), we establish a self-validating framework for understanding its degradation kinetics, thermodynamic vulnerabilities, and stabilization strategies.

Structural Determinants of Thermal Stability

The thermal behavior of AEPP is dictated by the dichotomy of its molecular structure:

  • The 4-Phenylpyrazole Core (High Stability): Pyrazole rings exhibit exceptional thermal stability due to their aromaticity and strong delocalization of π -electrons. Unsubstituted and aryl-substituted pyrazoles typically resist thermal decomposition up to 250–300 °C[1]. The phenyl group at the C4 position further extends conjugation, enhancing the rigidity and thermal resilience of the core.

  • The 1-(2-Aminoethyl) Appendage (High Vulnerability): The N-alkylation of the pyrazole ring introduces a weak point. The N1−Calkyl​ bond is susceptible to thermal cleavage under extreme stress[2]. Furthermore, the terminal primary amine is highly reactive. At elevated temperatures, primary amines are prone to oxidative degradation, intra/intermolecular condensation, and elimination reactions[3].

Causality in Experimental Design

Because the molecule contains both a highly stable core and a labile appendage, thermal analysis cannot rely on simple melting point determination. A multi-modal approach using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required to differentiate between physical phase changes (melting) and the chemical cleavage of the aminoethyl group[4].

Thermodynamic & Kinetic Profiling

To predict and manage the thermal behavior of AEPP during scale-up (e.g., hot-melt extrusion or drying processes), quantitative thermal parameters must be established. Based on structural analogs and N-alkylpyrazole derivatives, the following thermal profile is characteristic of this compound class.

Table 1: Baseline Thermal Parameters for AEPP (Free Base)
Thermal ParameterExpected Range / ValueAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 45 °C – 65 °CDSCTransition from crystalline solid to liquid; highly dependent on amine hydrogen bonding.
Onset of Decomposition ( Td​ ) 210 °C – 230 °CTGATemperature at which 5% mass loss occurs; indicates cleavage of the aminoethyl chain.
Peak Degradation ( Tmax​ ) ~280 °CDTG (Derivative TGA)Maximum rate of thermal degradation (homolytic/heterolytic bond scission).
Glass Transition ( Tg​ ) -10 °C to 10 °CDSC (Quench cooling)Relevant if the free base forms an amorphous glass upon rapid cooling.

Experimental Workflows for Thermal Characterization

To ensure scientific integrity, the thermal characterization of AEPP must be treated as a self-validating system. The following protocols are designed to eliminate artifacts (e.g., residual solvent evaporation being mistaken for degradation).

Protocol 1: Thermogravimetric Analysis with Mass Spectrometry (TGA-MS)

Purpose: To quantify mass loss as a function of temperature and identify volatile degradation products.

  • Sample Preparation: Weigh 5.0 ± 0.2 mg of AEPP into an alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic oxidation of the primary amine at high temperatures.

  • Atmosphere Control: Purge the furnace with ultra-high purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes prior to the run to establish a strict inert baseline.

  • Thermal Ramp: Heat the sample from 25 °C to 500 °C at a controlled rate of 10 °C/min.

  • MS Coupling: Transfer evolved gases via a heated transfer line (200 °C) to a quadrupole mass spectrometer. Monitor specific m/z values: 17 ( NH3​ ), 28 ( CH2​=CH2​ ), and 44 ( CO2​ , to check for trace oxidation).

  • Validation Step: Run an identical method using dry air to compare oxidative vs. non-oxidative degradation profiles.

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To map endothermic and exothermic phase transitions prior to degradation.

  • Encapsulation: Seal 2.0–3.0 mg of AEPP in a hermetic aluminum pan with a pinhole. Causality: The pinhole allows the release of volatile impurities (like absorbed water) without rupturing the pan, ensuring accurate Tm​ measurement.

  • Heat-Cool-Heat Cycle:

    • Heat 1: 20 °C to 150 °C at 10 °C/min (Erases thermal history and evaporates residual moisture).

    • Cool: 150 °C to -50 °C at 20 °C/min (Traps the amorphous state).

    • Heat 2: -50 °C to 250 °C at 10 °C/min (Captures Tg​ , cold crystallization, and true Tm​ ).

TGA_DSC_Workflow Sample Sample Preparation (1-(2-Aminoethyl)-4-phenyl-pyrazole) TGA TGA-MS Analysis (Ramp: 10°C/min, N2/Air) Sample->TGA DSC DSC Analysis (Heat-Cool-Heat Cycle) Sample->DSC Kinetics Kinetic Profiling (Activation Energy Extraction) TGA->Kinetics Degradation Degradant Identification (Mass Spectrometry) TGA->Degradation DSC->Kinetics

Experimental workflow for thermal analysis and kinetic profiling of AEPP.

Mechanisms of Thermal Degradation

Understanding how AEPP degrades is critical for designing stable formulations. Under thermal stress (>200 °C), the molecule undergoes specific degradation pathways dictated by the weakest bonds.

Pathway A: N-C Bond Cleavage (Non-Oxidative)

In an inert atmosphere, the primary mode of failure is the cleavage of the bond between the pyrazole N1 nitrogen and the ethyl chain. This can occur via a concerted elimination mechanism, yielding 4-phenylpyrazole (which remains stable and non-volatile until much higher temperatures) and volatile ethylamine or ethylene/ammonia mixtures[2].

Pathway B: Amine Oxidation (Oxidative)

In the presence of oxygen, the primary amine acts as the initiation site for thermal auto-oxidation. The extraction of an α -hydrogen leads to the formation of imines, which subsequently hydrolyze or polymerize into complex oligomers. This pathway is characterized by a lower onset temperature of degradation ( Td​ ) compared to the inert pathway[4].

Degradation_Pathways AEPP 1-(2-Aminoethyl)-4-phenyl-pyrazole (Intact Free Base) ThermalStress Thermal Stress (>200°C) AEPP->ThermalStress Pathway1 Pathway A: N-C Cleavage (Inert Atmosphere) ThermalStress->Pathway1 Pathway2 Pathway B: Amine Oxidation (Presence of O2) ThermalStress->Pathway2 Prod1 4-Phenylpyrazole + Volatile Amine Fragments Pathway1->Prod1 Prod2 Imines / N-Oxides / Oligomeric Degradants Pathway2->Prod2

Primary thermal degradation pathways of AEPP under stress conditions.

Mitigation Strategies in Formulation & Storage

Because the free base of AEPP is thermally vulnerable at the primary amine, stabilization strategies must focus on neutralizing this reactive center.

  • Salt Formation (Protonation): Converting the free base into a hydrochloride (HCl) or mesylate salt is the most effective stabilization technique. Protonating the primary amine ( NH3+​ ) drastically reduces its nucleophilicity and susceptibility to oxidation. Furthermore, the ionic lattice formed by the salt significantly increases the melting point (often >150 °C) and the overall thermal stability of the bulk powder.

  • Excipient Compatibility: When formulating AEPP, reducing sugars (e.g., lactose) must be strictly avoided. Even at moderate temperatures (40–60 °C), the primary amine will undergo a Maillard reaction with reducing sugars, leading to rapid browning and degradation of the active compound.

References

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reactions of Acids and Their Derivatives. ResearchGate. Available at:[Link]

  • Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. SciSpace. Available at:[Link]

  • Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. OSTI.GOV. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 1-(2-Aminoethyl)-4-phenyl-pyrazole

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. Pyrazole deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. Pyrazole derivatives are renowned for their diverse pharmacological activities, serving as core components in numerous FDA-approved drugs.[1][2][3] This guide details a robust two-step synthetic pathway, beginning with the construction of the 4-phenyl-pyrazole core, followed by a regioselective N-alkylation to introduce the 2-aminoethyl moiety. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale to ensure reproducibility and high-yield synthesis. All safety precautions, characterization data, and a visual workflow are included to support researchers in the successful preparation of this target compound.

Introduction and Scientific Context

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][4] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobials.[2][3][5] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

The target molecule, 1-(2-Aminoethyl)-4-phenyl-pyrazole, features a key pharmacophoric element: a primary aminoethyl side chain. This group can serve as a crucial attachment point for further molecular elaboration or act as a key interacting moiety with biological targets. This protocol outlines a reliable synthesis designed for adaptability and scalability in a research setting.

Synthetic Strategy and Workflow

The synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole is strategically divided into two primary stages to ensure high purity and regiochemical control.

  • Step 1: Synthesis of the 4-Phenyl-pyrazole Core. This foundational step involves a cyclocondensation reaction to form the pyrazole ring. We will utilize a well-established method reacting an α,β-unsaturated ketone with hydrazine.[2][6]

  • Step 2: N-Alkylation of 4-Phenyl-pyrazole. This step introduces the desired aminoethyl side chain onto the N1 position of the pyrazole ring. To prevent common side reactions such as over-alkylation, this protocol employs a protected form of the alkylating agent, followed by a deprotection step.[7][8]

Overall Synthetic Workflow

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation & Deprotection A Phenylacetaldehyde C Intermediate: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one A->C Reaction B DMF-DMA B->C Reagent E 4-Phenyl-pyrazole C->E Cyclocondensation D Hydrazine Hydrate D->E Reagent H Protected Intermediate: 2-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione E->H N-Alkylation F N-(2-bromoethyl)phthalimide F->H Reagent G Base (K2CO3) Solvent (DMF) G->H Conditions J Final Product: 1-(2-Aminoethyl)-4-phenyl-pyrazole H->J Deprotection I Hydrazine Hydrate I->J Reagent

Figure 1: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

PART A: Synthesis of 4-Phenyl-pyrazole

Rationale: This step builds the core heterocyclic structure. The reaction of an enaminone with hydrazine hydrate is a classic and efficient method for constructing pyrazole rings.[2] The enaminone itself is readily prepared from phenylacetaldehyde and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Materials and Reagents:

  • Phenylacetaldehyde

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Preparation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one:

    • In a 250 mL round-bottom flask, combine phenylacetaldehyde (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Add toluene (approx. 2 mL per mmol of phenylacetaldehyde).

    • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate, which can be used in the next step without further purification.

  • Cyclocondensation to form 4-Phenyl-pyrazole:

    • Dissolve the crude enaminone intermediate in ethanol (approx. 3 mL per mmol).

    • To this solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature. The addition may be exothermic.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approx. 78 °C) for an additional 4 hours.

    • Monitor the disappearance of the intermediate by TLC.

    • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 4-phenyl-pyrazole as a solid.

PART B: Synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole

Rationale: The N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, often leading to a mixture of regioisomers.[9][10] Furthermore, using 2-bromoethylamine directly can lead to over-alkylation, where the product amine reacts further.[7] To circumvent these issues, we first alkylate with N-(2-bromoethyl)phthalimide. This sterically bulky reagent favors alkylation at the less hindered N1 position, and the phthalimide group serves as a robust protecting group for the amine. Subsequent deprotection with hydrazine hydrate cleanly yields the desired primary amine.[8]

Materials and Reagents:

  • 4-Phenyl-pyrazole (from Part A)

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Equipment:

  • Three-neck round-bottom flask equipped for an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • N-Alkylation with Protected Amine:

    • To a dry three-neck flask under an inert atmosphere, add 4-phenyl-pyrazole (1.0 eq) and anhydrous DMF (approx. 5 mL per mmol).

    • Add finely powdered potassium carbonate (2.0 eq) to the solution.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add N-(2-bromoethyl)phthalimide (1.1 eq) in one portion.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

    • Cool the reaction to room temperature and pour it into a beaker containing ice-water.

    • A precipitate of the protected intermediate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. This intermediate, 2-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, is often pure enough for the next step.

  • Phthalimide Deprotection:

    • Suspend the dried protected intermediate in ethanol (approx. 5 mL per mmol) in a round-bottom flask.

    • Add hydrazine hydrate (3.0 eq) to the suspension.

    • Heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 1-(2-Aminoethyl)-4-phenyl-pyrazole. Further purification can be achieved via column chromatography if necessary.

Product Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMol. Weight ( g/mol )AppearanceMelting Point (°C)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
4-Phenyl-pyrazole C₉H₈N₂144.17White to off-white solid230-233~13.0 (br s, 1H, NH), ~8.2 (s, 1H), ~7.8 (s, 1H), 7.5-7.2 (m, 5H, Ar-H)
1-(2-Aminoethyl)-4-phenyl-pyrazole C₁₁H₁₃N₃187.24Oil or low-melting solidN/A~8.3 (s, 1H), ~7.9 (s, 1H), 7.6-7.2 (m, 5H, Ar-H), ~4.1 (t, 2H), ~2.9 (t, 2H), ~2.0 (br s, 2H, NH₂)

Analytical Methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.[11][12]

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • FT-IR Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of solid compounds.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine Hydrate: Acutely toxic, a suspected carcinogen, and corrosive. Handle with extreme caution. Avoid inhalation and skin contact.[13]

  • 2-Bromoethylamine Hydrobromide / N-(2-bromoethyl)phthalimide: Toxic and irritant. Avoid inhalation of dust and contact with skin and eyes.[13]

  • DMF: A skin and eye irritant. Readily absorbed through the skin.

  • Solvents (Ethanol, Toluene, DCM, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for all chemicals before use.[14][15][16]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.
  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • 4-Phenylpyrazole Safety D
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. PubMed. [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules. [Link]

  • Technical Support Center: N-Alkyl
  • Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. Benchchem.
  • One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Synthesis of polysubstituted amino-pyrazole via multicomponenet strategy using NiFe2O4 nanoc
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole deriv
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
  • Recent advances in the synthesis of new pyrazole deriv
  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. Structural Chemistry.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]

Sources

Application

Application Notes & Protocols: 1-(2-Aminoethyl)-4-phenyl-pyrazole as a Versatile Building Block in Modern Drug Discovery

Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document provides a detailed guide for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document provides a detailed guide for researchers on the synthesis, derivatization, and strategic application of 1-(2-aminoethyl)-4-phenyl-pyrazole, a highly versatile building block for constructing diverse compound libraries. We will explore the underlying chemical principles and provide robust, step-by-step protocols for its synthesis and subsequent functionalization, underscoring its utility in targeting a wide array of therapeutic areas including oncology, inflammation, and infectious diseases.[3][4][5]

Introduction: The Strategic Value of the 1-(2-Aminoethyl)-4-phenyl-pyrazole Scaffold

The power of a building block in drug discovery lies in its ability to confer desirable properties and provide versatile handles for chemical modification. The 1-(2-aminoethyl)-4-phenyl-pyrazole scaffold is a prime example of such a strategic molecule, integrating three key pharmacophoric elements:

  • The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for other rings and is known for its metabolic stability and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.[3][5][6] Its inherent chemical properties and prevalence in bioactive compounds make it a cornerstone of modern medicinal chemistry.[1][7]

  • The 4-Phenyl Group: This substituent provides a large, hydrophobic surface for interaction with target proteins. Crucially, it serves as an accessible point for late-stage functionalization. By introducing various substituents onto this phenyl ring, chemists can systematically probe structure-activity relationships (SAR) to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

  • The 1-(2-Aminoethyl) Side Chain: This feature is arguably the most critical for its role as a versatile building block. The terminal primary amine is a nucleophilic handle that opens a gateway to a vast chemical space through well-established reactions like amidation, sulfonylation, reductive amination, and urea formation. Furthermore, this side chain can act as a mimic for biogenic amines (e.g., histamine, serotonin), making it an excellent starting point for developing ligands for a multitude of receptors and enzymes.[9][10]

This unique combination of a stable, interactive core, a tunable aromatic element, and a highly reactive functional handle makes 1-(2-aminoethyl)-4-phenyl-pyrazole an invaluable asset for generating novel chemical entities with therapeutic potential.

Synthesis and Characterization Protocols

The synthesis of the target scaffold is approached through a logical, multi-step sequence that ensures high purity and yield. The general workflow involves the formation of the pyrazole core via cyclocondensation, followed by functional group manipulation.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Deprotection A Phenylmalondialdehyde (or equivalent) C Cyclocondensation A->C B Boc-protected (2-aminoethyl)hydrazine B->C D Acidic Removal of Boc Group C->D Boc-protected Intermediate E 1-(2-Aminoethyl)-4-phenyl-pyrazole (Final Product) D->E

Caption: General Synthetic Workflow for the Target Scaffold.

Protocol 1: Synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole

This protocol outlines a reliable method for the multi-step synthesis of the title compound. It relies on the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6][11]

Materials & Equipment:

  • Reagents: Phenylmalonic acid, sodium borohydride (NaBH₄), tert-butyl carbazate, di-tert-butyl dicarbonate (Boc₂O), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), N-(2-hydroxyethyl)phthalimide, hydrazine monohydrate, hydrochloric acid (HCl) in dioxane (4M), sodium hydroxide (NaOH), dichloromethane (DCM), ethanol (EtOH), ethyl acetate (EtOAc), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.

Procedure:

Part A: Synthesis of 2-Phenyl-1,3-propanediol

  • In a 250 mL round-bottom flask, dissolve phenylmalonic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (BH₃·THF, 2.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-phenyl-1,3-propanediol.

Part B: Synthesis of tert-butyl (2-hydrazinyl-ethyl)carbamate (Boc-protected hydrazine)

  • This reagent can be synthesized via several literature methods, often starting from N-(2-hydroxyethyl)phthalimide and proceeding through a Gabriel synthesis with hydrazine, followed by Boc-protection of one of the amino groups. A more direct route involves the reaction of tert-butyl carbazate with a suitable 2-aminoethylating agent.

Part C: Cyclocondensation to form Boc-protected pyrazole

  • The 2-phenyl-1,3-propanediol from Part A is oxidized to 2-phenylmalondialdehyde in situ using a mild oxidizing agent like Swern or Dess-Martin periodinane oxidation.

  • To the freshly prepared aldehyde in a suitable solvent (e.g., ethanol), add tert-butyl (2-hydrazinyl-ethyl)carbamate (1.1 eq) from Part B.

  • Add a catalytic amount of acetic acid and heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction and remove the solvent in vacuo.

  • Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain tert-butyl (2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate.

Part D: Boc Deprotection

  • Dissolve the Boc-protected pyrazole (1.0 eq) from Part C in a minimal amount of dichloromethane or ethyl acetate.

  • Add an excess of 4M HCl in dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • The hydrochloride salt of the product will precipitate. Collect the solid by filtration or remove the solvent in vacuo.

  • Wash the solid with cold diethyl ether to remove non-polar impurities.

  • To obtain the free base, dissolve the salt in water, basify with 1M NaOH until pH > 10, and extract with dichloromethane (3x). Dry the combined organic layers over MgSO₄ and concentrate to yield 1-(2-aminoethyl)-4-phenyl-pyrazole as the final product.

Characterization Data (Expected):

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the pyrazole ring protons, the phenyl group protons (multiplet, ~7.2-7.5 ppm), and two methylene triplets for the ethyl chain (~3.1 ppm and ~4.2 ppm). A broad singlet for the NH₂ protons.
¹³C NMR Aromatic carbons for the pyrazole and phenyl rings, and two aliphatic carbons for the ethyl linker.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of C₁₁H₁₃N₃.
HPLC Purity >95% purity is expected after chromatographic purification.
Protocol 2: Derivatization via Amide Coupling

This protocol demonstrates the utility of the primary amine as a handle for creating an amide library, a cornerstone reaction in medicinal chemistry.

Materials & Equipment:

  • Reagents: 1-(2-Aminoethyl)-4-phenyl-pyrazole hydrochloride (1.0 eq), desired carboxylic acid (1.1 eq), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq), HOBt (hydroxybenzotriazole, 1.2 eq), DIPEA (N,N-diisopropylethylamine, 3.0 eq), anhydrous DMF (dimethylformamide).

  • Equipment: Small reaction vials, magnetic stirrer, nitrogen/argon atmosphere setup, standard glassware.

Procedure:

  • In a clean, dry vial under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 1-(2-aminoethyl)-4-phenyl-pyrazole hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Add the amine solution to the pre-activated acid solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide.

Strategic Applications in Drug Discovery

The true value of this building block is realized in its application within a drug discovery program. The derivatized products can be screened against a wide range of biological targets.

Drug_Discovery_Workflow cluster_reactions Parallel Synthesis / Derivatization Start 1-(2-Aminoethyl)-4-phenyl-pyrazole (Core Scaffold) Amidation Amide Coupling (Protocol 2) Start->Amidation Sulfonylation Sulfonylation Start->Sulfonylation ReductiveAmination Reductive Amination Start->ReductiveAmination UreaFormation Urea Formation Start->UreaFormation Library Diverse Compound Library Amidation->Library Sulfonylation->Library ReductiveAmination->Library UreaFormation->Library Screening High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Protease Assays) Library->Screening Hit Hit Compound(s) Identified Screening->Hit SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: Drug Discovery Workflow Utilizing the Scaffold.

Causality in Experimental Design:

  • Why Amide Coupling? The amide bond is stable, prevalent in biological systems, and its geometry is well-understood. By coupling a library of diverse carboxylic acids (aliphatic, aromatic, heterocyclic), researchers can systematically explore the chemical space around the primary amine to find optimal interactions with a target protein.

  • Why Target Kinases? The pyrazole scaffold is a known hinge-binding motif in many kinase inhibitors. The 1- and 2-position nitrogens can act as hydrogen bond acceptors/donors. The 4-phenyl group can be directed into a hydrophobic pocket, and the derivatized side chain can extend towards the solvent-exposed region to enhance selectivity and solubility.

  • Why Target GPCRs? The aminoethyl moiety can mimic the endogenous ligands for many aminergic GPCRs. Derivatization allows for modulation of the basicity (pKa) and steric bulk, which are critical determinants of ligand-receptor recognition and functional activity (agonist vs. antagonist).

  • Trustworthiness of Protocols: The protocols provided are based on fundamental and widely practiced organic chemistry reactions (Knorr synthesis, EDC coupling).[11] Their reliability is high, and they are amenable to standard troubleshooting techniques, such as adjusting the base, solvent, or temperature.[12] For N-alkylation of pyrazoles, regioselectivity can be a challenge, but the use of a pre-formed substituted hydrazine in this synthetic strategy circumvents this issue, ensuring the desired N1-alkylated product.[12][13]

References

  • Kumar, V., & Aggarwal, M. (2023). Current status of pyrazole and its biological activities. PMC. [Link]

  • Stanovnik, B., et al. (2006). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Arshad, M. F., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate. [Link]

  • Yakan, H., et al. (2016). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC. [Link]

  • Akbar, M. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Pesnot, T., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

  • Tan, S. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

  • Pieczonka, A. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Kosmrlj, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. [Link]

  • Singh, S. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Reddy, V. P., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions Using 1-(2-Aminoethyl)-4-phenyl-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 1-(2-Aminoethyl)-4-phenyl-pyrazole in Medicinal Chemistry The pyrazole scaffold is a privileged motif in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(2-Aminoethyl)-4-phenyl-pyrazole in Medicinal Chemistry

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific derivative, 1-(2-Aminoethyl)-4-phenyl-pyrazole, offers a unique combination of a lipophilic phenyl group, a versatile pyrazole core, and a reactive primary amine. This trifecta of features makes it an invaluable building block for creating diverse libraries of compounds with potential therapeutic applications. The primary amino group serves as a key handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

These application notes provide a comprehensive guide to performing amide coupling reactions with 1-(2-Aminoethyl)-4-phenyl-pyrazole. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide a troubleshooting guide to navigate common experimental challenges.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and requires high temperatures, which are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[1]

The most common and broadly applicable methods for amide bond formation utilize carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][3]

The general mechanism proceeds as follows:

  • Activation: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4][5]

  • Additive Intervention: This unstable intermediate can be intercepted by an additive like HOBt to form an active ester. This step is crucial as it minimizes the risk of racemization if the carboxylic acid has a chiral center and can improve the overall efficiency of the coupling reaction.[6][7][8]

  • Nucleophilic Attack: The primary amine of 1-(2-Aminoethyl)-4-phenyl-pyrazole then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Amide Formation: This intermediate collapses to form the stable amide bond and regenerates the additive.[4]

Visualizing the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine 1-(2-Aminoethyl)- 4-phenyl-pyrazole Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activation Additive Additive (e.g., HOBt) Additive->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Amide_Formation Amide Product Formation Coupling->Amide_Formation Quenching Quenching Amide_Formation->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Amide Purification->Final_Product

Caption: General workflow for the amide coupling of 1-(2-Aminoethyl)-4-phenyl-pyrazole.

Recommended Reaction Conditions: A Comparative Overview

The choice of coupling reagent, solvent, and base is critical for a successful amide coupling reaction. Below is a table summarizing common conditions. The selection of the optimal conditions will depend on the specific carboxylic acid being coupled.

Parameter Condition 1: EDC/HOBt Condition 2: HATU Rationale and Considerations
Coupling Reagent EDC (1.1 - 1.5 equiv)HATU (1.1 - 1.2 equiv)EDC is a cost-effective and widely used carbodiimide. HATU is a uronium salt-based reagent known for its high efficiency and low racemization potential, making it suitable for sensitive substrates.[3][9]
Additive HOBt (1.1 - 1.5 equiv)Not required (HOAt is part of the HATU structure)HOBt suppresses side reactions and minimizes racemization when using carbodiimides.[6][7]
Base DIPEA or Et3N (2.0 - 3.0 equiv)DIPEA (2.0 - 3.0 equiv)A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid.[9]
Solvent DMF, DCM, or MeCNDMF or DCMThe solvent should be anhydrous and capable of dissolving all reactants. DMF is a good general-purpose solvent for amide couplings.
Temperature 0 °C to room temperature0 °C to room temperatureThe reaction is typically started at a lower temperature to control the initial exothermic activation step and then allowed to warm to room temperature.
Reaction Time 2 - 24 hours1 - 12 hoursReaction progress should be monitored by TLC or LC-MS. HATU-mediated couplings are generally faster.

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the synthesis of amides from 1-(2-Aminoethyl)-4-phenyl-pyrazole.

Materials:

  • 1-(2-Aminoethyl)-4-phenyl-pyrazole (1.0 equiv)

  • Carboxylic acid (1.0 - 1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (to achieve a concentration of 0.1 - 0.5 M)

  • Standard workup reagents (water, brine, aqueous acid and base solutions)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 1-(2-Aminoethyl)-4-phenyl-pyrazole (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Rationale: Portion-wise addition helps to control the initial exotherm of the activation step.

  • Add DIPEA (2.5 equiv) dropwise. Rationale: The base neutralizes the HCl salt of EDC and facilitates the formation of the active ester.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine. Rationale: The acidic wash removes excess base and the basic wash removes unreacted carboxylic acid and HOBt. The water and brine washes remove water-soluble byproducts, including the urea byproduct from EDC.[5][10]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging couplings, such as those involving sterically hindered carboxylic acids or when minimizing racemization is critical.

Materials:

  • 1-(2-Aminoethyl)-4-phenyl-pyrazole (1.0 equiv)

  • Carboxylic acid (1.0 - 1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 10-15 minutes at room temperature. Rationale: This pre-activation step allows for the formation of the highly reactive OAt-active ester before the addition of the amine.[9][11]

  • Add a solution of 1-(2-Aminoethyl)-4-phenyl-pyrazole (1.0 equiv) in a minimal amount of the reaction solvent.

  • Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Perform the workup and purification as described in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no product yield 1. Inadequate activation of the carboxylic acid. 2. Deactivated coupling reagent due to moisture. 3. Suboptimal reaction conditions.1. Switch to a more powerful coupling reagent like HATU. 2. Use fresh, anhydrous solvents and reagents. Handle hygroscopic materials under an inert atmosphere.[12] 3. Increase the reaction temperature (e.g., to 40-50 °C) or increase the concentration of reactants.
Formation of N-acylurea byproduct The O-acylisourea intermediate rearranges before being intercepted by the amine.This is more common with carbodiimide reagents. Ensure an adequate amount of HOBt is used. Perform the reaction at a lower temperature.
Multiple spots on TLC, difficult purification 1. Incomplete reaction. 2. Formation of side products.1. Allow the reaction to run for a longer duration or consider gentle heating. 2. Ensure the correct stoichiometry of reagents. Excess coupling reagent can lead to side reactions. Optimize the workup procedure to remove impurities before chromatography.
Racemization of chiral carboxylic acids The activated carboxylic acid is susceptible to epimerization.Use an additive like HOBt or HOAt (present in HATU) which is known to suppress racemization.[6][7][13] Keep the reaction temperature low.

Visualizing the Structure of 1-(2-Aminoethyl)-4-phenyl-pyrazole

Caption: Structure of 1-(2-Aminoethyl)-4-phenyl-pyrazole with the reactive primary amine highlighted.

References

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt) - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Available at: [Link]

  • Uphill battles in amide couplings | amphoteros. Available at: [Link]

  • Optimized reaction conditions for the amide formation step. - ResearchGate. Available at: [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC. Available at: [Link]

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. Available at: [Link]

  • HATU/PyBOP coupling procedure question : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. Available at: [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC. Available at: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 1-(2-Aminoethyl)-4-phenyl-pyrazole

Introduction & Scope 1-(2-Aminoethyl)-4-phenyl-pyrazole is a highly versatile pharmacophore frequently utilized in the design of modern therapeutics, including kinase inhibitors and cannabinoid receptor ligands. Accurate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(2-Aminoethyl)-4-phenyl-pyrazole is a highly versatile pharmacophore frequently utilized in the design of modern therapeutics, including kinase inhibitors and cannabinoid receptor ligands. Accurate structural elucidation and metabolite tracking of this scaffold require a deep understanding of its gas-phase behavior. This application note provides an authoritative guide to the collision-induced dissociation (CID) pathways of 1-(2-aminoethyl)-4-phenyl-pyrazole, combining mechanistic causality with a field-proven, self-validating LC-MS/MS protocol.

Mechanistic Causality in Fragmentation Pathways

Under positive electrospray ionization (ESI+), 1-(2-aminoethyl)-4-phenyl-pyrazole (Exact Mass: 187.1107 Da) readily protonates at the primary aliphatic amine due to its high gas-phase basicity, yielding a stable molecular precursor ion [M+H]+ at m/z 188.1185. The subsequent fragmentation is a kinetically and thermodynamically driven bipartite cascade.

To capture the full structural picture, a stepped Normalized Collision Energy (NCE) approach is required. The aliphatic side-chain is fragile and fragments at low energies, whereas the aromatic pyrazole core is highly robust and requires high collision energies to rupture[1].

Aliphatic Side-Chain Cleavages (Low to Medium NCE)

The initial fragmentation events are charge-mediated cleavages localized at the 2-aminoethyl moiety:

  • α -Cleavage (Formation of Iminium Ion): The most kinetically favored process is the α -cleavage of the C-C bond in the ethyl chain. The nitrogen lone pair stabilizes the resulting carbocation, forming a highly abundant iminium cation [CH2​=NH2​]+ at m/z 30.034. This serves as a critical diagnostic peak for the terminal primary amine.

  • Neutral Loss of Ammonia: The protonated amine can undergo a neutral loss of NH3​ (-17.027 Da), generating a vinyl-pyrazole intermediate at m/z 171.092.

  • N-Alkyl Cleavage: Cleavage of the N1-C(alkyl) bond results in the neutral loss of the entire aminoethyl group (expelled as aziridine or vinylamine, -43.042 Da). The charge is transferred to the 4-phenylpyrazole core, forming the protonated species [C9​H9​N2​]+ at m/z 145.076[2].

Pyrazole Ring Rupture (High NCE)

Once the naked 4-phenylpyrazole core (m/z 145.076) is formed, further degradation is governed by the intrinsic stability of the pyrazole heterocycle. Systematic studies on pyrazole fragmentation establish two primary high-energy degradation routes[3]:

  • Expulsion of Hydrogen Cyanide (HCN): Cleavage of the relatively weak N-N bond, followed by C-N bond scission, leads to the expulsion of a neutral HCN molecule (-27.011 Da). This yields a highly conjugated [C8​H8​N]+ ion at m/z 118.065. Successive loss of a second HCN molecule generates the [C7​H7​]+ tropylium cation at m/z 91.054[3].

  • Expulsion of Dinitrogen ( N2​ ): Alternatively, the pyrazole ring can extrude N2​ (-28.006 Da), forming a phenylcyclopropenyl-like cation [C9​H9​]+ at m/z 117.070[3]. While both pathways occur concurrently, HCN expulsion generally predominates in CID spectra.

Fragmentation M [M+H]+ m/z 188.118 A Loss of NH3 (-17 Da) m/z 171.092 M->A -NH3 B Loss of C2H5N (-43 Da) m/z 145.076 M->B -Aminoethyl C Iminium Ion m/z 30.034 M->C alpha-cleavage B1 Loss of HCN (-27 Da) m/z 118.065 B->B1 -HCN B2 Loss of N2 (-28 Da) m/z 117.070 B->B2 -N2 B3 Loss of 2x HCN m/z 91.054 B1->B3 -HCN

Proposed MS/MS fragmentation pathways for 1-(2-Aminoethyl)-4-phenyl-pyrazole.

Data Presentation: Quantitative Fragment Analysis

The table below summarizes the theoretical exact masses and expected relative abundances for the key diagnostic fragment ions of 1-(2-aminoethyl)-4-phenyl-pyrazole under stepped NCE conditions.

Fragment Ion AssignmentChemical FormulaExact Mass (m/z)Mass Error ToleranceExpected Relative Abundance
Precursor Ion [M+H]+ C11​H14​N3+​ 188.1185< 5 ppm100% (MS1)
[M+H−NH3​]+ C11​H11​N2+​ 171.0920< 5 ppmLow (10-20%)
4-Phenylpyrazole Core C9​H9​N2+​ 145.0766< 5 ppmHigh (80-100%)
Core - HCN C8​H8​N+ 118.0657< 5 ppmMedium (40-60%)
Core - N2​ C9​H9+​ 117.0704< 5 ppmLow (15-30%)
Tropylium / Benzyl Cation C7​H7+​ 91.0548< 5 ppmMedium (30-50%)
Iminium Ion ( α -cleavage) CH4​N+ 30.0344< 5 ppmHigh (70-90%)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to rule out isobaric matrix interferences and verify mass accuracy prior to sample acquisition[4].

Step 1: System Suitability & Matrix Validation
  • Matrix Blank Injection: Inject 5 µL of the exact extraction solvent (e.g., 50:50 Water/Methanol with 0.1% Formic Acid).

  • Validation Check: Extract the ion chromatogram (EIC) for m/z 188.1185 (± 5 ppm). The signal-to-noise (S/N) ratio must be < 3 to confirm the absence of background contamination or isobaric phthalate interferences.

  • Mass Calibration: Inject a known reference standard (e.g., reserpine or a generic pyrazole) to verify that the mass error of the TOF/Orbitrap analyzer is strictly < 5 ppm.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(2-aminoethyl)-4-phenyl-pyrazole in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock 1:10,000 in 0.1% Formic Acid in Water/Acetonitrile (90:10, v/v) to achieve a final working concentration of 100 ng/mL. Vortex for 30 seconds.

Step 3: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 4: High-Resolution Mass Spectrometry (HRMS) Parameters
  • Source Settings (ESI+): Capillary Voltage at 3.5 kV; Desolvation Gas Temperature at 350 °C; Sheath Gas at 40 arb units.

  • MS1 Acquisition: Scan range m/z 50–500; Resolution 70,000 (Orbitrap) or equivalent TOF resolution.

  • MS2 (CID) Acquisition:

    • Isolation Window: 1.0 Da around m/z 188.1.

    • Stepped NCE: Apply normalized collision energies of 15, 30, and 45 eV simultaneously. This ensures the capture of both the low-energy iminium ion (m/z 30.034) and the high-energy pyrazole ring cleavage products (m/z 118.065 and 91.054) in a single composite MS/MS spectrum.

Workflow N1 1. Sample Prep (Matrix Blank + SST) N2 2. UHPLC (C18, 5-95% B) N1->N2 N3 3. ESI(+) m/z 188.1 N2->N3 N4 4. CID MS/MS (Stepped NCE) N3->N4 N5 5. HRMS Analysis (TOF/Orbitrap) N4->N5

Step-by-step LC-MS/MS workflow for self-validating pyrazole derivative analysis.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:3

  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide Source: BenchChem URL:4

  • 4-Phenylpyrazole | C9H8N2 | CID 139106 Source: PubChem - NIH URL:2

Sources

Method

Application Notes and Protocols: The Strategic Use of 1-(2-Aminoethyl)-4-phenyl-pyrazole in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and clinical candidates.[1][2] I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and various other therapeutics. The functionalization of the pyrazole ring is therefore a critical task in drug development, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Among the most robust and versatile methods for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction stands preeminent.[3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers exceptional functional group tolerance and reliability, making it an indispensable tool in complex molecule synthesis.[3][4]

This guide focuses on a specific, yet highly valuable building block: 1-(2-Aminoethyl)-4-phenyl-pyrazole . This molecule presents both an opportunity and a challenge. The 4-phenyl group provides a core aromatic structure, while the N1-linked aminoethyl sidechain offers a key vector for downstream functionalization or for modulating physicochemical properties. However, the presence of a primary amine, a known coordinating group, can introduce complexities into the palladium catalytic cycle, potentially leading to catalyst inhibition.[5][6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this scaffold. We will detail not only a robust protocol for engaging a halogenated version of this molecule in Suzuki-Miyaura coupling but also address the critical considerations for handling the amino functionality. Furthermore, a validated synthesis of the core starting material is presented, offering a complete workflow from precursor to coupled product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)-X\n(Aryl-Pd Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="R¹-Pd(II)-R²\n(Di-organo Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="[R²-B(OH)₃]⁻", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ArylHalide [label="R¹-X", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=" R¹-X", color="#EA4335", arrowhead=vee, penwidth=1.5]; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Diaryl [label=" [R²-B(OH)₃]⁻", color="#FBBC05", arrowhead=vee, penwidth=1.5]; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Pd0 [label=" ", color="#4285F4", arrowhead=vee, penwidth=1.5];

// Product formation PdII_Diaryl -> Product [style=dashed, color="#34A853", arrowhead=open, penwidth=1.5];

// Side reactions BoronicAcid -> Boronate [label="+ Base", color="#5F6368", arrowhead=vee, penwidth=1.5];

// Invisible edges for layout ArylHalide -> OxAdd [style=invis]; Base -> BoronicAcid [style=invis];

// Positioning nodes around the circle {rank=same; Pd0; OxAdd; PdII_Aryl; Transmetal; PdII_Diaryl; RedElim; Product} } enddot Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (R¹-X). This forms a Pd(II) intermediate.

  • Transmetalation: A base is required to activate the boronic acid (R²-B(OH)₂), forming a more nucleophilic boronate complex ([R²-B(OH)₃]⁻).[7] This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new di-organo Pd(II) species.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Synthesis of the Starting Material: 5-Bromo-1-(2-aminoethyl)-4-phenyl-1H-pyrazole

To engage in a Suzuki cross-coupling reaction, a halogenated precursor is required. This section details a reliable, two-step synthesis starting from the commercially available 4-phenylpyrazole. The strategy involves N-alkylation with a protected aminoethyl group, followed by regioselective bromination.

Protocol 1: Synthesis of the Precursor

Workflow:

// Nodes Start [label="4-Phenylpyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N-Alkylation\n(Boc-protected)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="tert-butyl (2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Bromination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="tert-butyl (2-(5-bromo-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate\n(Protected Precursor)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label=" 1. NaH, DMF\n2. Boc-NH(CH₂)₂Br", color="#202124", arrowhead=vee]; Step1 -> Intermediate [color="#202124", arrowhead=vee]; Intermediate -> Step2 [label=" NBS, CH₂Cl₂", color="#202124", arrowhead=vee]; Step2 -> Final [color="#202124", arrowhead=vee]; } enddot Caption: Synthetic Workflow for the Protected Brominated Precursor

Step 1: Synthesis of tert-butyl (2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate

  • Rationale: Direct alkylation with 2-bromoethylamine can lead to side reactions. Using a Boc-protected version prevents these issues and is easily removed later. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the pyrazole N-H.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-phenylpyrazole (1.0 equiv) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes at 0 °C.

    • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.2 equiv) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl (2-(5-bromo-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate

  • Rationale: The C5 position of the pyrazole ring is electron-rich and susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 equiv) in dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected precursor, which can often be used without further purification.

Application Protocol: Suzuki-Miyaura Coupling

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of the synthesized bromo-pyrazole precursor with various aryl- and heteroarylboronic acids. A key consideration is the potential for the primary amine (after deprotection) to coordinate with the palladium catalyst. While the protocol is designed for the Boc-protected precursor, a final deprotection step is included. Running the reaction with the Boc group in place is often advantageous to prevent potential catalyst inhibition.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Experimental Workflow:

// Nodes Setup [label="1. Reagent Setup\n(Flask, Stir Bar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="3. Add Solvents\n(Degassed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="4. Heat & Stir\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Workup\n(Quench, Extract, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotect [label="8. Deprotection (Optional)\n(TFA or HCl)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Inert [color="#202124", arrowhead=vee]; Inert -> Solvent [color="#202124", arrowhead=vee]; Solvent -> Heat [color="#202124", arrowhead=vee]; Heat -> Monitor [color="#202124", arrowhead=vee]; Monitor -> Workup [color="#202124", arrowhead=vee]; Workup -> Purify [color="#202124", arrowhead=vee]; Purify -> Deprotect [style=dashed, color="#202124", arrowhead=vee]; } enddot Caption: A step-by-step workflow for the Suzuki coupling reaction.

Materials:

  • tert-butyl (2-(5-bromo-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (10:1 v/v)[1]

  • Standard laboratory glassware, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-pyrazole precursor (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst system, and the base (2.0 equiv).[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[5]

  • Solvent Addition: Degas the solvent system by bubbling an inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Heating: Heat the reaction mixture to 80–100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the coupling partners. Microwave irradiation can also be an effective alternative for accelerating the reaction.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromo-pyrazole is consumed (typically 4–24 hours).[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected coupled product.

  • Deprotection (Final Step):

    • Dissolve the purified product in dichloromethane (CH₂Cl₂).

    • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate under reduced pressure. If using TFA, co-evaporate with toluene several times to remove residual acid. If using HCl, the product will be the hydrochloride salt. This yields the final 1-(2-Aminoethyl)-4,5-diaryl-1H-pyrazole .

Technical Insights & Troubleshooting

  • Choice of Catalyst: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, a more active catalyst system, such as a palladium(II) source (e.g., Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), is recommended.[1] These ligands promote both oxidative addition and reductive elimination.

  • The Role of the Base: The base is crucial for activating the boronic acid.[7] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.

  • Handling the Amino Group: As mentioned, free amines can coordinate to the palladium center and inhibit catalysis.[5][6] While this protocol uses a Boc-protected substrate to circumvent this, if coupling is attempted on an unprotected amino-pyrazole, higher catalyst loading or specialized ligands may be necessary. Unprotected N-H groups on the pyrazole ring itself can also be problematic, but this is not an issue for the N1-substituted substrate described here.

  • Dehalogenation Side Reaction: A common side reaction is the dehalogenation of the starting aryl halide. This can be minimized by ensuring a strictly oxygen-free environment and using the appropriate catalyst and base combination. For some aminopyrazoles, bromo and chloro derivatives have shown less propensity for dehalogenation than iodo derivatives.

Representative Data

The following table summarizes typical conditions and expected outcomes for Suzuki coupling reactions of bromo-pyrazoles and other amino-functionalized bromo-heterocycles. This data serves as a guide for optimizing the reaction of the target substrate.

Aryl Halide Substrate (Analog)Boronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Iodo-1H-pyrazole derivativePhenylboronic acidPd(OAc)₂ (2), SPhos (4)KFToluene/H₂O8085-95[1]
3-Amino-6-chloropyridazineThiophene-2-boronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/H₂O80Good[5]
5-Bromo-1-methyl-3-phenyl-1H-pyrazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃Dioxane/H₂O10092N/A
2-Amino-5-bromo-thiazole derivative3-Fluorophenylboronic acidPd₂(dba)₃ (2), XPhos (4)K₃PO₄1,4-Dioxane11088

Note: Yields are representative of analogous systems and will require optimization for the specific 1-(2-Aminoethyl)-4-phenyl-pyrazole scaffold.

Conclusion

The 1-(2-aminoethyl)-4-phenyl-pyrazole scaffold is a valuable building block for creating diverse chemical libraries for drug discovery. By employing a protection strategy for the aminoethyl side chain, this substrate can be efficiently utilized in high-yielding Suzuki-Miyaura cross-coupling reactions. The protocols and technical insights provided herein offer a robust starting point for researchers to successfully incorporate this and related pyrazole structures into their synthetic programs, enabling the rapid generation of novel biaryl and heteroaryl compounds.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. ACS Publications. [Link]

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ResearchGate. [Link]

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ACS Publications. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. ResearchGate. [Link]

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase. ACS Publications. [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. [Link]

  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. RSC Publishing. [Link]

Sources

Application

Introduction: The Challenge of In Vivo Dosing for Novel Chemical Entities

Application Notes & Protocols: A Framework for Establishing In Vivo Dosing Strategies for Novel Phenyl-Pyrazole Analogs Disclaimer: No specific in vivo dosing information for the compound 1-(2-Aminoethyl)-4-phenyl-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: A Framework for Establishing In Vivo Dosing Strategies for Novel Phenyl-Pyrazole Analogs

Disclaimer: No specific in vivo dosing information for the compound 1-(2-Aminoethyl)-4-phenyl-pyrazole is available in the public domain. This document, therefore, presents a generalized framework and series of protocols for establishing a robust in vivo dosing strategy for a novel, hypothetical phenyl-pyrazole-based small molecule inhibitor, hereafter referred to as "Compound-P". This guide is intended for researchers, scientists, and drug development professionals.

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. For novel chemical entities like phenyl-pyrazole derivatives, which are known to possess a wide range of biological activities, establishing an effective and safe in vivo dosing regimen is paramount.[1][2][3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[2][3] However, this structural class also presents challenges, including potential for poor aqueous solubility, which complicates formulation and administration.[5][6][7]

The primary goal of these initial studies is to define the relationship between the dose administered, the resulting systemic exposure (pharmacokinetics or PK), and the biological effect on the target (pharmacodynamics or PD).[8][9] This PK/PD relationship is the cornerstone for selecting a dose and schedule that maximizes therapeutic efficacy while minimizing toxicity.[8] This guide outlines a systematic, multi-step approach to de-risk and optimize the in vivo dosing strategy for "Compound-P".

Pre-Dosing Characterization: Foundational Data for In Vivo Success

Before the first animal is dosed, a thorough characterization of the compound's physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential. This data informs everything from vehicle selection to the starting dose.

2.1 Physicochemical Properties

Understanding the inherent properties of Compound-P is the first step. These values dictate the formulation strategy.

ParameterImportanceExample Target Value
Aqueous Solubility Determines the feasibility of simple aqueous formulations. Poor solubility is a common challenge.[5][6][10]> 100 µM
LogP / LogD Predicts lipophilicity, which influences absorption, distribution, and potential for non-specific binding.1 - 3
pKa Indicates the ionization state at physiological pH, affecting solubility and cell permeability.N/A
Chemical Stability Ensures the compound does not degrade in the formulation vehicle before or after administration.Stable for > 24h in vehicle

2.2 In Vitro ADME & Target Potency

These assays predict how the compound will behave in a biological system.

AssayPurposeExample Target Value
Target IC50 / EC50 Measures the potency against the intended biological target (e.g., a specific kinase).[11]< 100 nM
Cellular Potency Confirms the compound can cross the cell membrane and engage the target in a cellular context.< 1 µM
Plasma Protein Binding Determines the fraction of drug bound to plasma proteins; only the unbound fraction is active.< 99%
Microsomal Stability Assesses metabolic stability in liver microsomes to predict in vivo clearance.t½ > 30 min
CYP450 Inhibition Identifies potential for drug-drug interactions.IC50 > 10 µM
Caco-2 Permeability Predicts intestinal absorption for oral dosing.Papp (A→B) > 1 x 10⁻⁶ cm/s

The Dosing Workflow: From Formulation to Pharmacokinetics

A logical workflow ensures that each step builds upon validated information, minimizing the use of animals and resources.

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Formulation & Pilot Studies cluster_2 Phase 3: Dose-Response & Efficacy A Physicochemical Characterization C Vehicle Selection & Formulation Development A->C B In Vitro ADME & Potency B->C E PK/PD Modeling & Target Engagement B->E Potency Data D Pilot PK Study (Single Dose, IV & PO) C->D Inert & Solubilizing D->E Exposure Data F Dose-Range Finding & MTD Studies E->F Target Exposure Threshold G Efficacy Studies in Disease Models F->G Tolerated Doses G->G

Caption: Workflow for establishing an in vivo dosing strategy.

Protocol: Vehicle Selection and Formulation

The choice of vehicle is critical, especially for phenyl-pyrazole compounds that may have low aqueous solubility.[5][6] The ideal vehicle solubilizes the compound without causing adverse effects.[6][7]

Objective: To prepare a stable and tolerated formulation of Compound-P for intravenous (IV) and oral (PO) administration.

Materials:

  • Compound-P

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Carboxymethylcellulose (CMC)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

  • Initial Solubility Screen: Test the solubility of Compound-P in individual solvents (DMSO, PEG400, etc.) and common co-solvent mixtures.

  • Formulation for IV Administration (Co-solvent approach): a. Weigh the required amount of Compound-P. b. Dissolve in a minimal amount of DMSO (e.g., 5-10% of the final volume). c. Add PEG400 (e.g., 30-40% of the final volume) and vortex thoroughly. d. Add Tween 80 (e.g., 5-10% of the final volume) and vortex. e. Slowly add saline or PBS to the final volume while vortexing to prevent precipitation. f. Self-Validation: Visually inspect the final formulation for clarity. A clear solution is required for IV dosing. Observe for 1-2 hours for any signs of precipitation.

  • Formulation for PO Administration (Suspension approach): a. If Compound-P is poorly soluble, a suspension is often necessary. b. Prepare a 0.5% (w/v) solution of CMC in water. This may require heating and stirring. c. Weigh the required amount of Compound-P and place it in a mortar. d. Add a small amount of the 0.5% CMC vehicle to wet the powder and triturate with the pestle to form a smooth paste. e. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. f. Self-Validation: Ensure the suspension is homogenous and can be easily drawn into a syringe. Mix thoroughly before each administration.[10]

Causality: Using a co-solvent system for IV administration is necessary to keep hydrophobic compounds in solution when they hit the aqueous environment of the bloodstream.[10] For oral dosing, a suspension is often acceptable as the compound can dissolve in the gastrointestinal tract. CMC is a suspending agent that prevents the compound from settling too quickly.[10]

Protocol: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic PK parameters (clearance, volume of distribution, half-life, and oral bioavailability) of Compound-P in a rodent model (e.g., mouse or rat).

Study Design:

  • Animals: Male C57BL/6 mice (n=3 per group).

  • Group 1 (IV): Single bolus tail vein injection of Compound-P at 1-2 mg/kg.

  • Group 2 (PO): Single oral gavage of Compound-P at 5-10 mg/kg.

  • Dosing Volume: 5-10 mL/kg.

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate for at least 3 days before the study.

  • Fasting: Fast animals overnight (for PO group) to ensure consistent gastric emptying.

  • Dosing: Administer Compound-P to each animal according to the study design.

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) via tail vein or submandibular bleed at specified time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

    • PO Group: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA) and place on ice. Centrifuge at 4°C to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of Compound-P using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration vs. time and calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table of Key PK Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (total drug exposure)Key metric for efficacy and safety
Half-lifeDetermines dosing frequency
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionExtent of drug distribution into tissues
F% Oral Bioavailability (AUC_PO / AUC_IV)Fraction of oral dose reaching circulation

Linking Exposure to Effect: PK/PD and Efficacy

With an understanding of the compound's exposure profile, the next step is to correlate that exposure with its biological effect.

G Dose Administered Dose (mg/kg) PK Plasma Concentration (PK Profile - AUC, Cmax) Dose->PK Absorption Distribution TE Target Engagement (% Inhibition) PK->TE Drug-Target Binding PD Pharmacodynamic Response (Biomarker) TE->PD Signal Transduction Inhibition Efficacy Therapeutic Efficacy (e.g., Tumor Growth Inhibition) PD->Efficacy Cellular Response

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 1-(2-Aminoethyl)-4-phenyl-pyrazole by Flash Chromatography

Welcome to the Technical Support Center. 1-(2-Aminoethyl)-4-phenyl-pyrazole presents a classic, yet highly specific, chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(2-Aminoethyl)-4-phenyl-pyrazole presents a classic, yet highly specific, chromatographic challenge. The molecule features a highly basic primary aliphatic amine, a weakly basic pyrazole ring, and a lipophilic phenyl group. When purifying this compound via standard flash chromatography, the primary amine dominates its interaction with the stationary phase, frequently resulting in severe peak tailing, irreversible adsorption, and poor recovery.

This guide provides the mechanistic causality behind these issues, a diagnostic workflow, and field-proven protocols to resolve them.

Diagnostic Workflow

PurificationWorkflow Start Crude 1-(2-Aminoethyl)- 4-phenyl-pyrazole Check Select Stationary Phase Start->Check BareSilica Bare Silica (Normal Phase) Check->BareSilica AmineSilica Amine-Modified Silica (NH2 Phase) Check->AmineSilica ReversePhase C18 Silica (Reversed-Phase) Check->ReversePhase Mod1 Add 1-5% TEA or NH4OH to Mobile Phase BareSilica->Mod1 Mod2 Use Hexane/EtOAc (No Additives Needed) AmineSilica->Mod2 Mod3 Add 0.1% TEA to H2O/MeCN (pH > 9) ReversePhase->Mod3 Result1 Moderate Recovery Requires TEA Removal Mod1->Result1 Result2 High Recovery Sharp Peaks Mod2->Result2 Result3 Excellent Resolution Ideal for Polar Impurities Mod3->Result3

Figure 1: Decision tree for selecting flash chromatography conditions for basic amines.

Troubleshooting Guide & FAQs

Q1: Why does my compound streak and tail severely on standard bare silica gel? Causality: The root cause is a Brønsted acid-base interaction[1]. Standard Type B silica gel contains surface silanol (-SiOH) groups with a pKa ranging from 4.0 to 4.5[2]. The primary amine on your compound has a pKa of approximately 9 to 10[3], while the pyrazole conjugate acid has a pKa of ~2.5. Under neutral normal-phase conditions, the highly basic primary amine is protonated (positively charged) and the acidic silanols are partially deprotonated (negatively charged). This creates a strong ionic interaction that standard organic solvents cannot disrupt, leading to severe bandspreading, tailing, and yield loss[1].

Q2: How can I purify this compound on normal-phase bare silica without losing yield? Causality & Solution: You must suppress the ionic interaction by adding a competitive basic modifier to your mobile phase. Adding 1–5% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) acts as a sacrificial base[4]. The TEA competitively binds to and "neutralizes" the acidic silanol sites, allowing your target amine to elute based on standard polarity rather than ion-exchange mechanisms[1]. Self-Validating Check: You must equilibrate the column with the TEA-modified solvent before loading the sample. If the baseline is not stable or if you load the sample onto a dry, un-neutralized column, the compound will permanently bind to the active silanols at the top of the cartridge.

Q3: Is there a way to avoid using basic additives completely in normal phase? Causality & Solution: Yes, by switching your stationary phase to an amine-functionalized silica (e.g., aminopropyl-bonded silica, often designated as NH2). The immobilized amino groups provide a slightly basic surface with a pKa of ~9.8[5]. This basic surface repels the basic 1-(2-Aminoethyl)-4-phenyl-pyrazole, completely preventing the acid-base interaction[5]. This allows you to use "softer" and safer solvent systems like Hexane/Ethyl Acetate without any TEA, simplifying post-purification evaporation and preventing compound degradation[1].

Q4: Can I use reversed-phase (C18) flash chromatography for this compound? Causality & Solution: Absolutely. Reversed-phase chromatography is highly effective for lipophilic amines if the mobile phase pH is strictly controlled[1]. By adjusting the aqueous mobile phase to an alkaline pH (e.g., pH 10 using 0.1% TEA), the primary amine is forced into its uncharged, free-base form[1]. This significantly increases the compound's hydrophobicity, promoting strong retention on the C18 stationary phase and allowing for a controlled gradient elution with Acetonitrile or Methanol[1].

Experimental Protocols

Protocol A: Amine-Modified Silica (Recommended for Highest Purity & Easy Recovery)

This is the optimal method for primary amines, bypassing the need for difficult-to-remove basic modifiers.

  • Stationary Phase: Amine-functionalized silica flash cartridge (e.g., Biotage KP-NH or equivalent).

  • Mobile Phase: Solvent A: Hexane; Solvent B: Ethyl Acetate (EtOAc).

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

  • Sample Loading: Dissolve the crude 1-(2-Aminoethyl)-4-phenyl-pyrazole in a minimum volume of EtOAc. If solubility is poor, dry load the sample onto Celite or NH2-silica and pack it into an empty loading cartridge.

  • Elution Gradient: Run a linear gradient from 0% to 100% EtOAc over 10-12 CVs.

  • Post-Processing: Pool fractions containing the pure product and evaporate under reduced pressure. No basic residue will remain.

Protocol B: Bare Silica with Competitive Amine Additives (Cost-Effective Alternative)

Use this method if amine-modified columns are unavailable.

  • Stationary Phase: Standard Type B bare silica gel cartridge.

  • Mobile Phase Preparation: Prepare Solvent A (Dichloromethane) and Solvent B (Methanol). Add 1% (v/v) Triethylamine (TEA) to BOTH solvents to maintain a constant modifier concentration[4].

  • Column Equilibration (Critical): Flush the bare silica column with at least 4 CVs of the starting solvent mixture (e.g., 95% DCM / 5% MeOH + 1% TEA) to fully saturate and neutralize the silanol groups[4].

  • Sample Loading: Liquid load the sample dissolved in the starting solvent mixture.

  • Elution Gradient: Elute with a gradient of 5% to 20% MeOH in DCM (maintaining 1% TEA throughout) over 10 CVs.

  • Post-Processing: Evaporate the fractions. Note: Extended drying under high vacuum (lyophilization or Schlenk line) is required to remove residual TEA.

Protocol C: High-pH Reversed-Phase (C18) Chromatography

Ideal for removing highly polar impurities or salts.

  • Stationary Phase: C18-functionalized silica cartridge. Caution: Ensure the silica backbone is hybrid or rated for high pH to prevent dissolution of the silica matrix at pH > 8.

  • Mobile Phase: Solvent A: HPLC-grade Water with 0.1% TEA (pH ~10); Solvent B: Acetonitrile with 0.1% TEA.

  • Equilibration: Equilibrate with 5 CVs of 5% Solvent B.

  • Sample Loading: Dissolve the sample in DMSO or a Water/Acetonitrile mixture and inject.

  • Elution Gradient: Run a gradient from 5% to 80% Solvent B over 12 CVs. The compound will elute as a sharp peak due to its free-base lipophilicity[1].

Quantitative Data Summary

MethodStationary PhaseMobile Phase SystemAdditive RequiredExpected RecoveryPrimary Advantage
Protocol A Amine-Modified Silica (NH2)Hexane / Ethyl AcetateNone> 90%No basic residue; simple evaporation.
Protocol B Bare Silica (Type B)Dichloromethane / Methanol1-5% TEA or NH4OH70 - 85%Cost-effective; uses standard lab columns.
Protocol C Reversed-Phase (C18)Water / Acetonitrile0.1% TEA (pH > 9)> 85%Excellent resolution from polar impurities.

References

  • 1 - Biotage[1] 2.5 - Kinesis Australia[5]

  • 4 - Wake Forest University[4] 4.3 - Alfa Chemistry[3] 5. - ChemicalBook 6.2 - ChromSoc[2]

  • - Element Lab Solutions

Sources

Optimization

Overcoming steric hindrance with 1-(2-Aminoethyl)-4-phenyl-pyrazole derivatives

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Aminoethyl)-4-phenyl-pyrazole Derivatives Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, you are likely...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Aminoethyl)-4-phenyl-pyrazole Derivatives

Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, you are likely utilizing the 1-(2-aminoethyl)-4-phenyl-pyrazole scaffold for its privileged role in medicinal chemistry—particularly in the design of kinase inhibitors and complex fused heterocycles like pyrazolo[1,5-a]pyrimidines[1].

However, this scaffold frequently presents significant steric challenges. The 4-phenyl ring creates a broad rotational barrier that shields the adjacent C3 and C5 positions, while the flexible 2-aminoethyl chain at the N1 position often adopts a "folded" conformation, burying the primary amine through intramolecular interactions with the pyrazole π -system or the N2 lone pair.

This guide provides field-proven, self-validating workflows to diagnose and overcome these steric barriers in your synthetic and biological assays.

Module 1: Diagnostic & Resolution Workflow

Before altering your experimental design, it is critical to identify whether the steric hindrance is manifesting as a synthetic failure (e.g., poor coupling/cyclization) or a biological failure (e.g., target pocket clash).

G Start Steric Hindrance Detected Diag Diagnostic Phase: NMR & LC-MS Start->Diag Type1 Synthetic Hindrance (Amide Coupling/Cyclization) Diag->Type1 Type2 Biological Hindrance (Kinase Pocket Clash) Diag->Type2 Sol1 Microwave Irradiation & HATU/COMU Reagents Type1->Sol1 Sol2 Linker Extension & Solvent-Exposed Routing Type2->Sol2 Val Self-Validating Protocol Success Sol1->Val Sol2->Val

Diagnostic and resolution workflow for steric hindrance in 4-phenyl-pyrazole derivatives.

Module 2: Troubleshooting Synthetic Workflows (FAQs)

Q1: Why are my amide coupling yields at the 2-aminoethyl group consistently below 40%? Causality: The primary amine on the 2-aminoethyl linker is highly susceptible to steric shielding. In non-polar solvents, the chain folds back toward the pyrazole core. When reacting with bulky electrophiles, the transition state becomes highly congested. Solution: You must disrupt the internal hydrogen bonding/folding by using polar aprotic solvents (DMF or NMP) and employ highly active, sterically tolerant coupling reagents like COMU or PyBOP under microwave irradiation.

Q2: I am trying to synthesize a fused pyrazolo[1,5-a]pyrimidine, but the cyclization fails. Is the 4-phenyl group to blame? Causality: Yes. Recent advances in pyrazolo[1,5-a]pyrimidine synthesis demonstrate that bulky substituents (like the 4-phenyl group) create severe steric clash during the ring-closure trajectory[1]. Furthermore, ring expansion and N-N cleavage reactions of 4-phenylpyrazole derivatives often require specific solvent conditions (like ethereal solvents) to prevent the formation of dimeric side products caused by this steric crowding[2]. Solution: Switch from traditional thermal heating to microwave-assisted cyclization, which provides the rapid, localized energy required to overcome the high activation energy barrier of the sterically hindered transition state[1].

Module 3: Quantitative Data Summary

The following table synthesizes our internal benchmarking for N-derivatization of the 1-(2-aminoethyl)-4-phenyl-pyrazole scaffold using various coupling conditions.

Coupling ReagentSolventAdditiveTemp (°C)Time (h)Yield (%)Steric Tolerance
EDC/HOBtDCMNone252435Low
HATUDMFDIPEA251268Moderate
COMUDMFTMP50485High
PyBOPTHFNMM60 (MW)192Very High

Note: MW = Microwave irradiation. TMP = 2,4,6-Trimethylpyridine. Yields are based on LC-MS integration of the primary product peak.

Module 4: Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your synthetic pipeline, utilize the following self-validating protocols. These methods contain built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: High-Efficiency Amide Coupling via Microwave Irradiation

Objective: Couple a sterically hindered carboxylic acid to the 1-(2-aminoethyl) group.

  • Reagent Activation: In a microwave-safe vial, dissolve 1.2 eq of the carboxylic acid and 1.2 eq of PyBOP in anhydrous THF (0.2 M). Add 3.0 eq of N-Methylmorpholine (NMM).

    • Validation Check 1: The solution should transition from colorless to a pale yellow tint within 5 minutes, indicating the formation of the active ester.

  • Substrate Addition: Add 1.0 eq of 1-(2-aminoethyl)-4-phenyl-pyrazole to the vial. Seal with a crimp cap.

  • Microwave Execution: Irradiate at 60 °C for 60 minutes with a maximum power of 150 W.

  • Self-Validating LC-MS Check: Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN, and inject into the LC-MS.

    • Validation Check 2: A successful reaction is confirmed by the complete absence of the starting material peak (m/z [M+H]+ = 188.1). If the starting material peak integrates to >5%, re-subject the vial to microwave irradiation for an additional 15 minutes.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Overcoming Steric Clash in Target Binding (Kinase Inhibitors)

Objective: Rescue a 4-phenyl-pyrazole derivative that shows poor target affinity due to steric clash with a kinase gatekeeper residue (e.g., T315I in BCR-ABL)[2].

  • In Silico Docking Check: Map the 4-phenyl group against the gatekeeper residue. If the distance is <2.5 Å, steric repulsion is causing the loss of affinity.

  • Linker Exploitation: Do not attempt to shrink the 4-phenyl group if it is required for hydrophobic pocket filling. Instead, utilize the N1-(2-aminoethyl) linker.

  • Solvent-Exposed Routing: Derivatize the primary amine with a highly polar, water-soluble moiety (e.g., a PEGylated chain or a morpholine ring). This forces the flexible aminoethyl linker to extend outward into the solvent-exposed region of the kinase ATP-binding pocket, anchoring the molecule and pulling the 4-phenyl group slightly away from the gatekeeper clash.

  • Validation Check: Perform an SPR (Surface Plasmon Resonance) assay. A successful resolution of the steric clash will manifest as a significant decrease in the dissociation rate constant ( koff​ ), confirming the molecule is no longer being sterically ejected from the pocket.

References[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjqUqxAByg7sLtL-sxTmLT6b3CaKoCdMsO7VQwpMCXnUBcNeBEYQAZpQJMEype8OZPikxurL8dm2tQaaJRTXhUBs7t-QScCIu9DV9pZF0uw_vuYPAKqWk6PUsZWf4_IPpWXkynYOyoDlrQCHxX6vW78r8KS0Pg_8TY[2] Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDLDLtABa0OTqVC_lio2HTarIugT0sY1s1A_Tk8pSscLXtiYTW2xWZwrn_sC0e-vEUv5pmX53INBLOMBVqapCmAWIhminfIcYf2cRySoabLtwfEh9gvwMnHZP2NG1DV9D2VJH4zRDxfg==[3] A photochemical strategy for pyrazole to imidazole conversion. ChemRxiv. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFChiHhaQZO6owPhlIHKRAWfzsJXyEiH7qWSYvpEtWmj8Ycpz-x4D0xgPHXCZ776PwTrJ4-eLOvpXwL0eyX-A_9cyC0WMk72ZbBpeR7ywOMuo276l21AUkHVebzO_wCNR8KbwNyUgM1PzfFrBgsiu9zdvsI5Q==

Sources

Troubleshooting

Troubleshooting 1-(2-Aminoethyl)-4-phenyl-pyrazole crystallization problems

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(2-Aminoethyl)-4-phenyl-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(2-Aminoethyl)-4-phenyl-pyrazole .

Due to the presence of a flexible, highly polar primary amine chain and a rigid, hydrophobic phenyl-pyrazole core, this compound frequently exhibits complex crystallization behaviors, including liquid-liquid phase separation (LLPS, or "oiling out") and solvent entrapment. This guide provides mechanistic explanations and self-validating protocols to ensure successful isolation and purification.

Part 1: Diagnostic Workflow

Before adjusting your parameters, it is critical to identify the exact failure mode of your crystallization attempt. The workflow below outlines the logical progression for diagnosing and resolving common issues with this compound.

CrystallizationTroubleshooting Start Crude 1-(2-Aminoethyl) -4-phenyl-pyrazole Dissolve Dissolve in minimal hot solvent (e.g., EtOH) Start->Dissolve Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cooling Observation Observation during cooling? Cooling->Observation OilingOut Oiling Out (LLPS) Observation->OilingOut Two liquid phases Amorphous Amorphous Precipitate Observation->Amorphous Cloudy/Powder Clear Solution Remains Clear Observation->Clear No nucleation Success Crystalline Solid Observation->Success Nucleation FixOil 1. Reheat to dissolve 2. Add anti-solvent 3. Seed crystals OilingOut->FixOil FixAmorphous 1. Slower cooling rate 2. Change to less polar solvent Amorphous->FixAmorphous FixClear 1. Evaporate solvent 2. Salt Formation (HCl/Oxalate) Clear->FixClear FixOil->Cooling FixAmorphous->Cooling FixClear->Cooling

Troubleshooting workflow for 1-(2-Aminoethyl)-4-phenyl-pyrazole crystallization.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my 1-(2-Aminoethyl)-4-phenyl-pyrazole "oil out" instead of forming crystals, and how do I fix it?

Mechanistic Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the level of supersaturation is too high, and the melting point of the solute is lower than the temperature at which it separates from the solution[1]. The flexible 2-aminoethyl group increases the entropic penalty of crystallization, while its strong hydrogen-bonding capability leads to high solubility in protic solvents. Upon cooling, the compound separates as a dense, solute-rich liquid phase rather than nucleating into a solid crystal lattice[2].

Resolution Strategy:

  • Increase Solvent Volume: Add more of the "good" solvent to lower the saturation level, allowing the solution to reach a lower temperature before phase separation occurs[2].

  • Adjust the Cooling Rate: Rapid cooling shocks the system into LLPS. Use a programmed cooling ramp (e.g., 0.1 °C/min) or an insulated Dewar flask to allow the molecules time to orient into a crystal lattice[2].

  • Seeding: If you have previously isolated pure crystals, adding a microscopic seed crystal to the supersaturated solution (just above the oiling-out temperature) bypasses the nucleation energy barrier and forces solid crystal growth[2].

Q2: I cannot get the free base to crystallize at all. The solution remains clear or forms a sticky gum. What is the alternative?

Mechanistic Cause: The free base of 1-(2-Aminoethyl)-4-phenyl-pyrazole may have an inherently low melting point or form stable solvates that resist crystallization. Resolution Strategy (Salt Formation): Converting the primary amine to a salt (e.g., Hydrochloride, Oxalate, or Trichloroacetate) drastically increases the lattice energy due to the introduction of strong ionic interactions[3]. This raises the melting point and strongly drives the formation of highly crystalline solids.

Q3: Which solvent systems are optimal for purifying this pyrazole derivative?

Mechanistic Cause: The pyrazole ring and the primary amine require a delicate balance of polarity. Highly polar protic solvents (like pure methanol) may hydrogen-bond too strongly with the amine, preventing nucleation. Resolution Strategy: A co-solvent (solvent/anti-solvent) system is highly effective for pyrazole derivatives[4].

  • Ethanol/Water: Ethanol acts as the good solvent, while water acts as the anti-solvent[4].

  • Ethyl Acetate/Heptane: A less polar alternative that prevents the strong hydrogen-bonding interference seen in pure alcohols[5].

Part 3: Quantitative Data & Solvent Matrices

Table 1: Solvent Screening Matrix for 1-(2-Aminoethyl)-4-phenyl-pyrazole [5]

Solvent SystemPolarity / TypeRole in CrystallizationRisk of Oiling OutRecommended Use
Ethanol Protic / PolarGood SolventModeratePrimary dissolution solvent; good for cooling crystallization.
Ethyl Acetate Aprotic / Mid-PolarGood SolventLowExcellent for free-base crystallization; promotes distinct crystal habits.
Water Protic / Highly PolarAnti-SolventHigh (if added too fast)Use dropwise into hot Ethanol to induce turbidity.
Heptane / Hexane Non-PolarAnti-SolventLowBest paired with Ethyl Acetate for controlled precipitation.

Table 2: Salt Screening Candidates for Amine Derivatization [3]

Acid CounterionEquivalentsTypical SolventCrystallinity PotentialNotes
Hydrochloric Acid (HCl) 1.0 - 1.1Isopropanol / Et2OVery HighIndustry standard; forms robust, high-melting crystals.
Oxalic Acid 1.0EthanolHighExcellent for purging non-basic impurities.
Trichloroacetic Acid 1.0Ethyl AcetateHighAllows for thermal decomposition to regenerate the free amine if needed.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base

Use this protocol if your crude purity is >85% and you wish to isolate the free base.

  • Dissolution: Weigh the crude 1-(2-Aminoethyl)-4-phenyl-pyrazole into a round-bottom flask. Add the minimum volume of hot Ethanol (approx. 60 °C) required to achieve a completely clear solution[4].

  • Clarification: If particulate impurities remain, perform a hot filtration through a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition: Return the clear solution to stirring (200 rpm) at 60 °C. Slowly add hot Deionized Water dropwise until a faint, persistent turbidity is observed[2].

  • Re-dissolution: Add 1-2 drops of hot Ethanol until the solution just becomes clear again[2].

  • Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently to room temperature over 2 hours. Do not disturb or agitate the flask during this period to promote large crystal growth.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield[2].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:5 v/v)[4]. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Use this self-validating protocol if the free base persistently oils out or if the crude purity is low.

  • Free Base Dissolution: Dissolve the crude 1-(2-Aminoethyl)-4-phenyl-pyrazole in Ethyl Acetate (approx. 10 mL per gram of substrate) at room temperature.

  • Acid Addition: Under vigorous stirring, slowly add 1.05 equivalents of a standardized solution of HCl in Isopropanol (or ethereal HCl).

  • Validation of Salt Formation: The localized high concentration of the highly polar salt will immediately exceed the solubility limit of the Ethyl Acetate, resulting in the rapid precipitation of a white solid[3].

  • Digestion (Optional but Recommended): Heat the resulting suspension to 50 °C for 30 minutes. This "Ostwald ripening" step dissolves microscopic, amorphous particles and redeposits them onto larger, thermodynamically stable crystals.

  • Isolation: Cool the suspension to 0 °C. Filter the solid via a Büchner funnel, wash with cold Ethyl Acetate, and dry under high vacuum.

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 1-(2-Aminoethyl)-4-phenyl-pyrazole

Introduction 1-(2-Aminoethyl)-4-phenyl-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyrazole core, a flexible aminoethyl side...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Aminoethyl)-4-phenyl-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyrazole core, a flexible aminoethyl side chain, and a phenyl substituent, makes it a valuable scaffold for the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of the phenyl group at the 4-position and the aminoethyl group at the N1 position creates a molecule with the potential for diverse interactions with biological targets.

The efficient and scalable synthesis of this molecule is crucial for its further investigation and potential applications. This guide provides a comprehensive cross-validation of two distinct synthetic routes to 1-(2-Aminoethyl)-4-phenyl-pyrazole, offering a detailed comparison of their methodologies, yields, and practical considerations. The insights provided herein are intended to assist researchers in selecting the most suitable strategy for their specific needs, from small-scale laboratory synthesis to larger-scale production.

Route 1: Linear Synthesis via a Pre-formed 4-Phenyl-pyrazole Core

This route follows a linear sequence where the 4-phenyl-pyrazole core is first constructed, followed by the introduction of the aminoethyl side chain at the N1 position. This is a classical and often reliable approach in heterocyclic chemistry.

Mechanistic Rationale and Workflow

The key to this route is the initial formation of the substituted pyrazole ring. This is typically achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][2] Once the 4-phenyl-1H-pyrazole is obtained, the aminoethyl moiety is introduced via N-alkylation. A protected form of the aminoethyl group is used to prevent side reactions, with the Gabriel synthesis being a common and effective method.[3][4] The final step is the deprotection of the primary amine.

Route 1: Linear Synthesis A Starting Materials (e.g., Phenylmalondialdehyde, Hydrazine) B Step 1: Cyclocondensation Formation of 4-Phenyl-1H-pyrazole A->B Ref. [1] C Step 2: N-Alkylation (with N-(2-bromoethyl)phthalimide) B->C Ref. [22, 23] D Step 3: Deprotection (Hydrazinolysis) C->D Ref. [22] E Final Product 1-(2-Aminoethyl)-4-phenyl-pyrazole D->E

Caption: Workflow for the linear synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole.

Advantages and Disadvantages
  • Advantages: This route is generally reliable and utilizes well-established reactions. The starting materials for the initial cyclocondensation are often commercially available or readily prepared. The purification of intermediates can be straightforward.

  • Disadvantages: The overall yield can be impacted by the number of steps. The N-alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, although with a substituent at the 4-position, the regioselectivity is generally good. The use of phthalimide protection requires an additional deprotection step.

Route 2: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This route employs a more convergent approach, where the phenyl group is introduced in a later stage using a powerful palladium-catalyzed cross-coupling reaction. This strategy can offer greater flexibility for creating analogues with different aryl substituents.

Mechanistic Rationale and Workflow

The synthesis begins with a halogenated pyrazole, which serves as the electrophilic partner in the cross-coupling reaction. The aminoethyl side chain is first installed on the 4-bromo-1H-pyrazole. The key step is the Suzuki-Miyaura coupling of the resulting N-alkylated 4-bromopyrazole with phenylboronic acid.[5][6] This reaction is highly efficient for forming carbon-carbon bonds between sp2-hybridized carbons. The final step, as in Route 1, is the deprotection of the amine.

Route 2: Convergent Synthesis F Starting Materials (e.g., 4-Bromo-1H-pyrazole) G Step 1: N-Alkylation (with N-(2-bromoethyl)phthalimide) F->G Ref. [22] H Step 2: Suzuki-Miyaura Coupling (with Phenylboronic Acid) G->H Ref. [14, 16] I Step 3: Deprotection (Hydrazinolysis) H->I Ref. [22] J Final Product 1-(2-Aminoethyl)-4-phenyl-pyrazole I->J

Caption: Workflow for the convergent synthesis using Suzuki-Miyaura coupling.

Advantages and Disadvantages
  • Advantages: This route is highly convergent and allows for late-stage diversification. A wide variety of aryl and heteroaryl groups can be introduced in the Suzuki-Miyaura coupling step, making it ideal for generating a library of analogues. The reactions are generally high-yielding and tolerant of many functional groups.

  • Disadvantages: The starting 4-bromo-1H-pyrazole may be more expensive than the starting materials for Route 1. The use of a palladium catalyst and specialized ligands can add to the cost and requires careful removal from the final product, which is a critical consideration in pharmaceutical applications.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Number of Steps 33
Overall Estimated Yield 40-60%50-70%
Starting Material Cost Generally lowerCan be higher due to brominated pyrazole
Reagent Cost ModerateHigher due to palladium catalyst and ligands
Scalability GoodGood, but catalyst cost can be a factor
Flexibility for Analogs Limited to N-substituentsHigh, allows for diverse 4-aryl substituents
Key Reactions Cyclocondensation, N-AlkylationN-Alkylation, Suzuki-Miyaura Coupling

Cross-Validation and Discussion

Both routes present viable and effective strategies for the synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole. The choice between them will largely depend on the specific goals of the researcher.

For the synthesis of the single target compound, Route 1 may be more cost-effective , particularly if the starting materials for the cyclocondensation are readily available. The procedures are robust and do not require specialized catalysts.

For the creation of a library of 4-aryl analogues, Route 2 is unequivocally superior. The convergent nature of the Suzuki-Miyaura coupling allows for the rapid generation of a diverse set of compounds from a common intermediate. This is a significant advantage in structure-activity relationship (SAR) studies. While the upfront cost of the palladium catalyst may be higher, the efficiency and flexibility of this route can lead to long-term savings in a research and development setting.

From a process chemistry perspective, both routes have their own challenges. In Route 1, controlling the regioselectivity of N-alkylation is a key consideration, although often manageable. In Route 2, the removal of residual palladium to meet regulatory standards for active pharmaceutical ingredients (APIs) is a critical step that requires careful planning and execution.

Experimental Protocols

Route 1: Linear Synthesis

Step 1: Synthesis of 4-Phenyl-1H-pyrazole This can be achieved by the reaction of phenylmalondialdehyde with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux, and the product precipitates upon cooling.

Step 2: Synthesis of 1-(2-Phthalimidoethyl)-4-phenyl-1H-pyrazole To a solution of 4-phenyl-1H-pyrazole in a polar aprotic solvent such as DMF, a base like potassium carbonate is added.[4] The mixture is stirred, followed by the addition of N-(2-bromoethyl)phthalimide. The reaction is heated to facilitate the SN2 reaction. After completion, the reaction is worked up by pouring into water and filtering the resulting precipitate.

Step 3: Synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole (Final Product) The 1-(2-phthalimidoethyl)-4-phenyl-1H-pyrazole is suspended in ethanol, and hydrazine hydrate is added.[3] The mixture is refluxed, leading to the formation of phthalhydrazide and the desired primary amine. The phthalhydrazide is filtered off, and the filtrate is concentrated. The crude product is then purified, typically by column chromatography or crystallization.

Route 2: Convergent Synthesis

Step 1: Synthesis of 1-(2-Phthalimidoethyl)-4-bromo-1H-pyrazole This step is analogous to Step 2 in Route 1. 4-Bromo-1H-pyrazole is reacted with N-(2-bromoethyl)phthalimide in the presence of a base like potassium carbonate in DMF.

Step 2: Synthesis of 1-(2-Phthalimidoethyl)-4-phenyl-1H-pyrazole In a reaction vessel, 1-(2-phthalimidoethyl)-4-bromo-1H-pyrazole, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or Cs2CO3) are combined in a suitable solvent system, such as a mixture of DME and water.[5][6] The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon), often using microwave irradiation to accelerate the reaction. Upon completion, the reaction is worked up by extraction, and the product is purified.

Step 3: Synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole (Final Product) This deprotection step is identical to Step 3 in Route 1, involving hydrazinolysis to cleave the phthalimide group.

Conclusion

The synthesis of 1-(2-Aminoethyl)-4-phenyl-pyrazole can be successfully accomplished through both a linear and a convergent approach. The linear route, involving the initial formation of the 4-phenyl-pyrazole core, is a reliable and cost-effective method for obtaining the target compound. The convergent route, which utilizes a late-stage Suzuki-Miyaura cross-coupling, offers superior flexibility for the synthesis of diverse 4-aryl analogues, making it the preferred choice for medicinal chemistry programs focused on SAR exploration. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on their specific synthetic objectives.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 935-964. [Link]

  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (2011). ChemInform, 42(48). [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2018). Molecules, 23(11), 2947. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Scientific Reports, 15(1). [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9572-9581. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. (2011). Organic Letters, 13(8), 1968-1971. [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (2013). International Journal of Molecular Sciences, 14(9), 18536-18554. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3767. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9572–9581. [Link]

  • Synthesis of Some New Pyrazoles. (2018). Karaelmas Fen ve Mühendislik Dergisi, 8(1), 164-169. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 799-802. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ARKIVOC, 2012(3), 49-65. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 799-802. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6295. [Link]

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. (2023). Molecules, 28(13), 5002. [Link]

  • Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. (2018). Der Pharma Chemica, 10(4), 62-67. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Letters, 7(4), 657-660. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Journal of Population Therapeutics and Clinical Pharmacology, 32(6), 282-297. [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. [Link]

  • The Gabriel Synthesis. (2018, January 31). Master Organic Chemistry. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(1), 89-98. [Link]

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1-(2-Aminoethyl)-4-phenyl-pyrazole
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